Sulfobutyl ether
Description
Structure
3D Structure
Properties
CAS No. |
61161-42-0 |
|---|---|
Molecular Formula |
C8H18O7S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(4-sulfobutoxy)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H18O7S2/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) |
InChI Key |
NZAQRZWBQUIBSF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)COCCCCS(=O)(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Sulfobutyl Ether Cyclodextrins
Fundamental Synthetic Pathways for Sulfobutyl Ether Cyclodextrins
The primary method for synthesizing SBE-β-CDs involves a nucleophilic substitution reaction. This process typically results in a mixture of isomers with varying degrees of substitution.
Reaction of Beta-Cyclodextrin with 1,4-Butane Sultone in Alkaline Media
The most common and industrially significant method for synthesizing SBE-β-CD is the reaction of β-cyclodextrin with 1,4-butane sultone in an alkaline aqueous solution. researchgate.netgoogle.comnih.gov This reaction is a typical etherification process that follows an SN2 nucleophilic displacement mechanism. researchgate.net
The process begins with the deprotonation of the hydroxyl groups on the β-cyclodextrin molecule by a strong base, typically sodium hydroxide (B78521), to form more nucleophilic alkoxide ions. researchgate.netvu.ltnih.gov These alkoxide ions then attack the electrophilic carbon atom of the 1,4-butane sultone, leading to the opening of the sultone ring and the formation of a this compound linkage. wikipedia.org The reaction is generally carried out at elevated temperatures, often around 70°C, to facilitate the reaction. wikipedia.orggoogle.com The resulting product is a complex mixture of SBE-β-CDs with a range of degrees of substitution and various positional isomers. researchgate.netnih.gov
Multi-step Synthesis Approaches for Single-Isomer this compound Cyclodextrins
While the direct reaction of β-cyclodextrin with 1,4-butane sultone yields a heterogeneous mixture, research has been conducted to develop multi-step synthesis approaches to obtain single-isomer or highly pure SBE-β-CDs. These methods often involve the use of protecting groups to selectively block certain hydroxyl groups on the β-cyclodextrin molecule, allowing for site-specific derivatization.
Although detailed multi-step synthetic routes for single-isomer SBE-β-CDs are not extensively documented in publicly available literature, the principles of selective derivatization of cyclodextrins are well-established. Such approaches would theoretically involve:
Selective Protection: Protecting the more reactive hydroxyl groups to leave specific positions available for reaction.
Sulfobutylation: Reacting the partially protected cyclodextrin (B1172386) with 1,4-butane sultone.
Deprotection: Removing the protecting groups to yield a single-isomer SBE-β-CD.
Control of the Average Degree of Substitution (DS)
The average degree of substitution (DS) is a critical quality attribute of SBE-β-CDs, as it significantly influences their physicochemical properties, such as solubility and complexation ability. nih.govresearchgate.net The DS refers to the average number of this compound groups per cyclodextrin molecule.
Optimization of Reaction Parameters for Specific DS Profiles
Controlling the DS is achieved by carefully optimizing various reaction parameters. The molar ratio of 1,4-butane sultone to β-cyclodextrin is a dominant factor influencing the average DS. researchgate.net Increasing the molar ratio of the alkylating agent generally leads to a higher degree of substitution.
Other critical parameters that can be adjusted to achieve a specific DS profile include:
Reaction Time: Longer reaction times can lead to higher degrees of substitution. researchgate.net
Temperature: Higher temperatures can increase the reaction rate and influence the DS. google.com
pH: Maintaining a specific pH range during the reaction is crucial for controlling the substitution pattern. google.comresearchgate.net
Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction efficiency. google.comgoogle.com
Researchers have developed methods, such as continuous tank reactor (CTR) synthesis, to produce highly derivatized cyclodextrins with more controlled substitution patterns compared to traditional batch synthesis. nih.gov
Influence of Alkali Concentration and Reaction Conditions on Substitution
The concentration of the alkali, typically sodium hydroxide, plays a pivotal role in the synthesis of SBE-β-CDs by influencing both the rate and the extent of the substitution reaction. google.com The alkali acts as a catalyst by deprotonating the hydroxyl groups of β-cyclodextrin, thereby increasing their nucleophilicity. vu.ltnih.gov
Higher alkali concentrations can lead to a greater number of deprotonated hydroxyl groups, which can result in a higher average degree of substitution. google.com However, excessively high concentrations can also promote side reactions, such as the hydrolysis of 1,4-butane sultone. Therefore, the alkali concentration must be carefully controlled.
The reaction conditions, including the method of alkali addition, can also impact the final product. For instance, a three-step synthesis method involving controlled addition of sodium hydroxide solution at different stages of the reaction has been shown to improve the yield and reproducibility of SBE-β-CDs with a specific DS. researchgate.net The pH of the reaction mixture, which is directly related to the alkali concentration, is a critical parameter that needs to be monitored and adjusted throughout the synthesis to ensure the desired substitution profile. google.com
Positional Isomerism and Site-Specific Derivatization Research
The β-cyclodextrin molecule has three types of hydroxyl groups at the C2, C3, and C6 positions of each glucose unit, leading to a high potential for positional isomerism upon derivatization. The product of a typical SBE-β-CD synthesis is a complex mixture of isomers where the this compound groups are distributed among these different positions. researchgate.netnih.gov
Research indicates that the substitution reaction occurs simultaneously at the C2 and C6 hydroxyl groups in a moderately alkaline solution. researchgate.net The proportion of C2-OH substitution tends to increase with an increasing degree of substitution. The C3 hydroxyl groups are generally less reactive due to steric hindrance and their involvement in intramolecular hydrogen bonding.
Site-specific derivatization research aims to control the exact location of the this compound groups on the cyclodextrin ring. This level of control is challenging to achieve but is of significant interest as different positional isomers can exhibit distinct physicochemical properties and inclusion complexation behaviors. researchgate.netnih.gov Techniques such as capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the complex mixture of isomers and determine the distribution of substituents. nih.govlcms.czresearchgate.net While achieving a single, pure positional isomer on a large scale remains a significant synthetic challenge, ongoing research continues to explore new methods for more controlled and selective derivatization of cyclodextrins. researchgate.net
Interactive Data Table: Key Reaction Parameters and Their Impact
| Parameter | Effect on Synthesis | Typical Range/Condition |
| Molar Ratio (1,4-Butane Sultone:β-CD) | Primary determinant of the average Degree of Substitution (DS). Higher ratios lead to higher DS. | 8:1 for a DS of ~6.5 google.com |
| Alkali (e.g., NaOH) Concentration | Catalyzes the reaction by deprotonating hydroxyl groups. Higher concentration can increase DS. | 12.5-15% wt aqueous solution google.com |
| Temperature | Affects reaction rate. Higher temperatures generally increase the rate of substitution. | 65-75°C google.com |
| Reaction Time | Longer duration allows for more substitution to occur, potentially increasing the DS. | 10-15 hours google.com |
| pH | Influences the deprotonation of hydroxyl groups and the stability of the sultone. | Maintained above 9, often adjusted during the reaction google.comgoogle.com |
Substitution Patterns on Glucopyranose Units (C2, C3, C6 Hydroxyls)
The β-cyclodextrin molecule, composed of seven glucopyranose units, has three types of hydroxyl groups available for substitution at the C2, C3, and C6 positions. The primary hydroxyls at the C6 position are generally the most reactive, followed by the secondary hydroxyls at the C2 position. The C3 hydroxyls are the least reactive, partly due to steric hindrance and their involvement in intramolecular hydrogen bonding.
At low degrees of substitution (e.g., DS ≈ 2.5) , the substitution occurs predominantly on the most accessible and reactive primary C6-hydroxyl group. cyclolab.hu Mass spectrometry data for low-DS products have shown that typically no more than one substitution occurs on a single glucopyranose unit. cyclolab.hu
As the average degree of substitution increases , the proportion of substitution at the C2-hydroxyl position also increases. researchgate.net This suggests that after the more reactive C6 positions are occupied, the C2 positions become more favorable for substitution.
The commercially available SBE-β-CD known as Captisol® is a well-characterized example, having an average degree of substitution of approximately 6.5. nih.govcaptisol.com This indicates that on average, about 6.5 of the 21 available hydroxyl groups per β-cyclodextrin molecule have been replaced by this compound groups.
| Average Degree of Substitution (DS) | Primary Substitution Site(s) | Observations | Reference |
|---|---|---|---|
| Low (e.g., ~2.5) | C6-Hydroxyl | ¹H NMR indicated the primary hydroxyl group was the main site of substitution. MS spectra suggested no more than one substitution per glucopyranose unit. | cyclolab.hu |
| Increasing DS | C6-Hydroxyl and C2-Hydroxyl | Substitution occurs simultaneously on C6-OH and C2-OH. The proportion of C2-OH substitution increases with a higher DS. | researchgate.net |
| ~6.5 (Captisol®) | C2, C3, and C6 Hydroxyls | The sulfobutyl groups are variably substituted on all available hydroxyl positions. | nih.gov |
Synthesis of Single-Isomer Sulfobutylated Cyclodextrins
The standard synthesis of SBE-CDs produces a mixture of isomers, which can be challenging for applications requiring a chemically pure, single molecular entity. lcms.cz The synthesis of single-isomer sulfobutylated cyclodextrins requires more complex, multi-step procedures involving regioselective protection and deprotection strategies to control the exact position of substitution. nih.gov
The preparation of a single-isomer SBE-CD, such as one where all primary hydroxyl groups are substituted, is a significant synthetic challenge. One notable achievement in this area is the synthesis of the single-isomer heptakis-(6-O-sulfobutyl)-β-cyclodextrin. cyclolab.hu This compound has a this compound group at every C6 position of the seven glucopyranose units, resulting in a precise degree of substitution of 7.0.
The general strategy for synthesizing such a compound involves:
Regioselective Protection: Protecting the secondary hydroxyl groups at the C2 and C3 positions to prevent them from reacting.
Substitution: Reacting the cyclodextrin with a sulfobutylating agent (e.g., 1,4-butane sultone) under alkaline conditions. With the C2 and C3 hydroxyls blocked, the reaction is directed exclusively to the unprotected primary C6 hydroxyls.
Deprotection: Removing the protecting groups from the C2 and C3 positions to yield the final, single-isomer product.
These sophisticated methods are more complex and costly than the one-pot synthesis of random SBE-CD mixtures but are essential for producing well-defined compounds for specialized applications, such as in chiral separations where uniformity can lead to better performance compared to randomly substituted analogues. nih.govcyclolab.hu
| Strategy | Description | Key Reagents | Product Characteristics |
|---|---|---|---|
| Random Substitution (Standard Method) | One-pot reaction where all hydroxyls are available for substitution. | β-Cyclodextrin, 1,4-butane sultone, Sodium hydroxide | Polydisperse mixture of isomers with a statistical distribution of DS. |
| Single-Isomer Synthesis (Regioselective Method) | Multi-step process involving protection of certain hydroxyl groups to direct substitution to a specific position (e.g., C6). | β-Cyclodextrin, Protecting group reagents, 1,4-butane sultone, Deprotection reagents | A chemically pure compound with a defined structure and degree of substitution (e.g., Heptakis-(6-O-sulfobutyl)-β-cyclodextrin). |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for Sulfobutyl Ether Cyclodextrins
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of SBE-β-CDs. nih.govrsc.org It provides invaluable insights into the molecular structure, the pattern of substitution, and the dynamics of host-guest interactions.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the molecular structure and the distribution of sulfobutyl ether (SBE) substituents on the β-cyclodextrin (β-CD) framework. nih.gov
1D NMR (¹H and ¹³C):
¹H NMR: The ¹H NMR spectrum of SBE-β-CD displays characteristic signals for both the cyclodextrin (B1172386) protons (H-1 to H-6) and the protons of the this compound side chains. tandfonline.com The anomeric proton (H-1) of the glucose units typically resonates at the most deshielded position. tandfonline.com Integration of the signals corresponding to the SBE groups relative to the cyclodextrin protons allows for the determination of the average degree of substitution (DS). researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms of the β-CD core and the SBE substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of carbon signals. nih.gov
2D NMR Techniques: 2D NMR experiments are crucial for resolving signal overlap and establishing connectivity between protons and carbons, which is essential for determining the specific substitution pattern.
COSY (Correlation Spectroscopy): Homonuclear COSY experiments reveal scalar coupling between protons, helping to trace the proton network within each glucose unit of the cyclodextrin. nih.gov
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate directly bonded protons and carbons, providing unambiguous assignment of the carbon signals based on the already assigned proton signals. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is vital for identifying the points of attachment of the SBE groups to the cyclodextrin ring by showing correlations between the protons of the SBE chain and the carbons of the glucose units (C-2, C-3, or C-6).
TOCSY (Total Correlation Spectroscopy): TOCSY experiments can identify all protons belonging to a particular spin system (i.e., a glucose unit), which is particularly useful in the crowded spectral regions. nih.gov
Through the combined application of these 1D and 2D NMR techniques, researchers can isolate and characterize positional isomers of monosubstituted SBE-β-CD, identifying substitution at the 2-OH, 3-OH, and 6-OH positions of the glucose units. nih.gov For mixtures with higher degrees of substitution, NMR provides data on the average DS and the relative reactivity of the different hydroxyl groups towards sulfobutylation. researchgate.net
NMR spectroscopy is a primary tool for studying the formation and geometry of inclusion complexes between SBE-β-CD (the host) and various guest molecules. researchgate.netnih.gov The formation of a host-guest complex alters the chemical environment of the protons and carbons of both the host and the guest, leading to changes in their NMR chemical shifts, known as complexation-induced shifts (CIS). nih.govrsc.org
By monitoring the changes in the chemical shifts of the host and/or guest protons upon titration, one can determine the stoichiometry of the complex and calculate the association or stability constant (Kₐ). mdpi.comnih.gov For instance, a continuous variation method (Job's plot) using NMR data can elucidate the molar ratio of the host and guest in the complex. mdpi.comnih.gov
The magnitude and direction of the CIS for specific protons provide geometric information about the inclusion.
Guest Protons: Significant upfield shifts are often observed for the protons of the guest molecule that are inserted into the hydrophobic cavity of the cyclodextrin, due to the shielding effect of the macrocycle.
Host Protons: The internal protons of the cyclodextrin cavity (typically H-3 and H-5) are most affected by the presence of the guest and show the largest CIS, confirming the inclusion of the guest molecule. researchgate.net Protons on the outer surface (H-1, H-2, H-4) are generally less affected.
2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These 2D NMR techniques are instrumental in providing direct evidence of spatial proximity between the host and guest molecules. nih.govmdpi.com They detect through-space interactions (cross-peaks) between protons that are close to each other (< 5 Å), regardless of whether they are covalently bonded. The observation of cross-peaks between specific protons of the guest molecule and the inner-cavity protons (H-3, H-5, H-6) of the SBE-β-CD provides definitive proof of inclusion and reveals the orientation of the guest within the cavity. mdpi.compharmaexcipients.com For example, studies have used 2D ROESY to confirm the insertion of the indole (B1671886) moiety of mitragynine (B136389) and the benzopyranone skeleton of rutin (B1680289) into the SBE-β-CD cavity. nih.govmdpi.com
The table below summarizes typical NMR techniques and their applications in the characterization of SBE-β-CD.
| NMR Technique | Primary Application | Information Obtained |
| ¹H NMR | Average Degree of Substitution (DS), Host-Guest Stoichiometry | Quantification of SBE groups, Molar ratio in complexes |
| ¹³C NMR / DEPT | Structural Confirmation | Identification of carbon skeleton of CD and SBE groups |
| COSY / TOCSY | Structural Elucidation | J-coupling networks within glucose units |
| HSQC / HETCOR | Structural Elucidation | Direct ¹H-¹³C correlations for signal assignment |
| HMBC | Substitution Pattern Analysis | Identification of SBE attachment points (C2, C3, C6) |
| ROESY / NOESY | Host-Guest Geometry | Spatial proximity between host and guest protons, confirming inclusion |
| NMR Titration | Complex Stability | Determination of association constants (Kₐ) from CIS |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an indispensable tool for analyzing the complex mixtures that constitute SBE-β-CDs. It provides information on the molecular weight distribution and the degree of substitution of the different components. researchgate.netnih.gov
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile, and polar molecules like cyclodextrin derivatives. researchgate.netnih.gov ESI-MS is widely used for the compositional analysis of SBE-β-CD mixtures. nih.gov
In negative ion mode, ESI-MS spectra of SBE-β-CD show a distribution of peaks corresponding to cyclodextrin molecules with different numbers of this compound substituents. nih.gov The analysis allows for the determination of the substitution pattern and the global degree of substitution. nih.gov The use of specific solvent conditions, such as an acetonitrile/water mixture with ammonium (B1175870) acetate (B1210297), can simplify the mass spectrum by promoting the formation of doubly charged ions ([M-2H]²⁻), which helps in interpreting the complex data. researchgate.netnih.gov
When coupled with liquid chromatography (LC-MS), the technique can separate the mixture based on the charge (i.e., the number of SBE groups) before mass analysis, providing a more detailed fingerprint of the sample's complexity. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of the elemental composition of the various species in an SBE-β-CD mixture. researchgate.netmdpi.com The high resolving power of HRMS allows for the differentiation of ions with very similar mass-to-charge ratios, which might overlap in lower-resolution instruments. This capability is essential for confirming the identity of SBE-β-CD derivatives and for characterizing complex reaction products with confidence. researchgate.net HRMS is also used to analyze the fragmentation patterns in tandem MS (MS/MS) experiments, which can provide further structural information about the isomers. mdpi.com
The table below details the application of MS techniques in SBE-β-CD analysis.
| MS Technique | Primary Application | Key Findings |
| ESI-MS | Compositional Analysis, Substitution Pattern | Determines the distribution of SBE groups (DS 1, 2, 3, etc.) and the average DS. nih.gov |
| LC-MS | Separation and Identification | Separates SBE-β-CD components by charge, providing a detailed compositional fingerprint. nih.gov |
| HRMS | Structural Confirmation | Provides exact mass measurements for unambiguous elemental composition determination. researchgate.net |
X-ray Diffraction (XRD) Analysis
Powder X-ray Diffraction (PXRD) is a key technique for characterizing the solid-state properties of materials. It is used to distinguish between crystalline and amorphous forms. Native β-cyclodextrin is a crystalline material, exhibiting sharp, characteristic peaks in its diffractogram. nih.gov In contrast, SBE-β-CD is typically an amorphous solid. nih.govmdpi.com Its XRD pattern shows a broad, diffuse halo rather than sharp peaks, indicating the absence of a long-range ordered crystalline structure. mdpi.commdpi.com
The amorphization of the cyclodextrin through the introduction of the this compound groups is a critical aspect of its function as a solubilizing agent. The amorphous nature prevents the formation of poorly soluble crystalline complexes.
When an inclusion complex is formed between a crystalline drug and SBE-β-CD, the XRD pattern of the resulting complex typically resembles the amorphous pattern of the SBE-β-CD. nih.gov The disappearance or significant reduction in the intensity of the characteristic peaks of the crystalline drug provides strong evidence that the drug has been molecularly dispersed within the amorphous cyclodextrin matrix, which is a hallmark of successful inclusion complex formation. nih.govmdpi.com For example, studies on complexes with docetaxel (B913) and carbamazepine (B1668303) have shown the transition from a crystalline drug to an amorphous state upon complexation with SBE-β-CD. nih.govmdpi.com
The table below summarizes the findings from XRD analysis.
| Sample | Observed XRD Pattern | Interpretation |
| Crystalline Drug | Sharp, characteristic peaks | Crystalline nature nih.gov |
| This compound β-Cyclodextrin | Broad halo, no sharp peaks | Amorphous nature nih.govmdpi.com |
| Physical Mixture (Drug + SBE-β-CD) | Superposition of patterns from both components | No significant interaction in the solid state mdpi.com |
| Inclusion Complex (Drug/SBE-β-CD) | Amorphous pattern similar to pure SBE-β-CD; drug peaks absent or greatly reduced | Drug is molecularly dispersed in the cyclodextrin matrix, indicating complex formation. nih.gov |
Powder X-ray Diffraction (PXRD) for Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the solid-state nature of this compound cyclodextrins and their inclusion complexes. Pure, crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks, whereas amorphous substances generate a broad halo with no distinct peaks.
SBE-β-CD itself is typically an amorphous solid, a characteristic confirmed by its halo pattern in PXRD analysis. mdpi.commdpi.com This amorphous nature is advantageous in pharmaceutical applications as it can contribute to enhanced solubility. When an inclusion complex is formed with a crystalline drug, the resulting product's PXRD pattern is often used to confirm the complexation. The disappearance or significant reduction in the intensity of the characteristic sharp peaks of the crystalline guest molecule, and the appearance of a diffuse halo pattern similar to that of the parent SBE-β-CD, indicates that the drug has been molecularly dispersed within the cyclodextrin cavity, leading to an amorphous solid. mdpi.comnih.govpharmaexcipients.comresearchgate.net For instance, studies on the inclusion complexes of various drugs have demonstrated this transition from a crystalline to an amorphous state upon complexation with SBE-β-CD. mdpi.comnih.govresearchgate.netfrontiersin.orgekb.egnih.govpreprints.orgscispace.comfrontiersin.orgresearchgate.net
The table below summarizes findings from several studies where PXRD was used to characterize the solid state of materials before and after complexation with SBE-β-CD.
| Material | State Before Complexation | PXRD Pattern Before Complexation | State After Complexation | PXRD Pattern After Complexation |
| Febuxostat | Crystalline | Sharp Peaks | Amorphous | Broad Halo |
| Isoliquiritigenin (B1662430) (ISL) | Crystalline | Sharp Peaks | Amorphous | Characteristic drug peaks overshadowed by SBE-β-CD pattern |
| Asiaticoside (B1665284) (AS) | Crystalline | Sharp Peaks | Amorphous | Disappearance of drug's crystalline peaks |
| Ticagrelor (TICA) | Crystalline | Sharp Peaks | Amorphous | Broader peaks indicating reduced crystallinity |
| Loratadine | Crystalline | Sharp Peaks | Amorphous | Conversion to amorphous form |
| Docetaxel (DTX) | Crystalline | Sharp Peaks | Amorphous | Absence of characteristic drug peaks |
| Thymoquinone (B1682898) (TQ) | Crystalline | Sharp Peaks | Amorphous | Conversion to amorphous form |
Structural Analysis of Inclusion Complexes
The formation of an inclusion complex between a guest molecule and SBE-β-CD involves the insertion of the guest, or a part of it, into the hydrophobic cavity of the cyclodextrin. This interaction is non-covalent and is driven by various forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. Several spectroscopic techniques are employed to confirm and elucidate the structure of these complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2D Nuclear Overhauser Effect Spectroscopy (2D NOESY), provides detailed insights into the geometry of the inclusion complex in solution. pharmaexcipients.comnih.gov Changes in the chemical shifts of the protons of both the guest molecule and the SBE-β-CD upon complexation can identify which parts of the guest molecule are interacting with the cyclodextrin cavity. nih.gov For example, in a study with the flavonoid rutin, NMR data revealed that the bicyclic flavonoid moiety was involved in the complexation. nih.gov Similarly, for an asiaticoside complex, 1H NMR indicated that the cyclohexane (B81311) moiety of the guest was inserted into the SBE-β-CD cavity. nih.gov 2D NOESY experiments can further map the spatial proximity between protons of the host and guest, providing direct evidence of inclusion. pharmaexcipients.com
Molecular modeling and docking studies are often used in conjunction with experimental data to predict and visualize the most energetically favorable orientation of the guest molecule within the SBE-β-CD cavity. nih.govnih.gov These computational approaches can corroborate the experimental findings from techniques like NMR and provide a deeper understanding of the binding interactions. nih.gov
The stoichiometry of the inclusion complex, typically 1:1, is often determined using methods like the phase solubility method or Job's plot. frontiersin.orgnih.govnih.govnih.gov
Chromatographic Methods for Compositional and Purity Profiling
Chromatographic techniques are indispensable for the detailed analysis of the complex mixtures that constitute SBE-β-CDs and for quantifying them in pharmaceutical formulations. These methods allow for the separation of different SBE-β-CD species, the determination of the average degree of substitution, and the assessment of purity.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of SBE-β-CDs. Due to the lack of a strong UV-absorbing chromophore in the SBE-β-CD molecule, specialized detection methods are required.
Evaporative Light Scattering Detection (ELSD) is frequently used for the analysis of SBE-β-CDs. researchgate.netresearchgate.net This detector is sensitive to any non-volatile analyte, making it suitable for detecting cyclodextrins. HPLC-ELSD methods have been developed to separate SBE-β-CD components and related impurities. researchgate.net However, the non-linear response of ELSD can make it unsuitable for accurately calculating the degree of substitution. cyclolab.hu
UV detection with copper(II) acetate is another innovative approach. nih.govresearchgate.net In this method, a mobile phase containing copper(II) acetate is used. nih.govresearchgate.net At a low pH, copper(II) ions interact with the this compound groups of the SBE-β-CD, forming a complex that can be detected by UV spectrophotometry. nih.govresearchgate.net This method has been shown to be simple, sensitive, and reliable for the quantification of SBE-β-CD in intravenous formulations. nih.govresearchgate.net
The table below outlines common HPLC methods used for SBE-β-CD analysis.
| HPLC Method | Detector | Stationary Phase | Mobile Phase Components | Application |
| Reversed-Phase | ELSD | CD-Screen-DAP | Triethylamine acetate buffer, acetonitrile | Separation of SBE-β-CD components and impurities |
| Cyano-modified silica | UV (with copper(II) acetate) | Cyano-modified silica | Water, acetonitrile, copper(II) acetate, trifluoroacetic acid | Quantification of SBE-β-CD in formulations |
| Bridge Ion Separation Technology (BIST™) | ELSD, CAD, MS | BIST™ A (cation-exchange) | Acetonitrile, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer | Separation of different manufacturers' β-cyclodextrins |
| Anion-Exchange | ELSD | Obelisc N | Methanol (B129727), THF, Ammonium formate (B1220265) buffer | Separation of polar and acidic SBE-β-CD components |
Capillary Electrophoresis (CE) for Separation and Compositional Profile Determination
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like SBE-β-CDs. The separation in CE is based on the charge-to-size ratio of the analytes. This allows for the resolution of the SBE-β-CD mixture into its individual components based on their degree of substitution (DS), as each additional this compound group imparts an additional negative charge. lcms.cznih.gov
CE methods can provide a detailed compositional profile of SBE-β-CD mixtures, showing the distribution of species with varying numbers of this compound substituents. researchgate.netnih.gov This technique is also used to calculate the average degree of substitution of the SBE-β-CD sample. lcms.cz The United States Pharmacopeia (USP) recognizes a CE method for determining the average degree of substitution of Betadex this compound Sodium, which should be between 6.2 and 6.9. lcms.cz
Detection in CE is often achieved indirectly, for example, by using a buffer containing a UV-absorbing compound like benzoic acid. nih.gov The cyclodextrin components are then detected as a decrease in the background absorbance as they pass the detector. nih.gov
Anion-Exchange Chromatography for Mixtures and Degree of Substitution Analysis
Anion-Exchange Chromatography (AEC) is another powerful technique for the analysis of SBE-β-CDs, leveraging the anionic nature of the this compound groups. In AEC, the stationary phase is positively charged and separates the negatively charged SBE-β-CD species based on the magnitude of their charge. researchgate.net This allows for the separation of the mixture according to the number of this compound substituents. nih.gov
AEC methods, often coupled with ELSD or mass spectrometry (MS), can provide a characteristic "fingerprint" of an SBE-β-CD sample, revealing the complexity of the mixture. researchgate.net These methods are also used to determine the average degree of substitution. researchgate.net The separation is typically achieved using a salt gradient, where an increasing concentration of a competing anion in the mobile phase elutes the more highly substituted (and more strongly retained) SBE-β-CD species. researchgate.net
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical structure and intermolecular interactions within SBE-β-CDs and their inclusion complexes.
Fourier Transform Infrared (FTIR) spectroscopy is widely used to confirm the formation of inclusion complexes. nih.govpharmaexcipients.comfrontiersin.orgekb.egnih.gov The FTIR spectrum of a physical mixture of a drug and SBE-β-CD is typically a simple superposition of the spectra of the two individual components. nih.gov However, upon formation of an inclusion complex, changes in the characteristic vibrational bands of the guest molecule are often observed. researchgate.net These changes, such as shifts in band position or changes in intensity, can indicate which functional groups of the guest are involved in the interaction with the cyclodextrin cavity. nih.govresearchgate.net Often, the characteristic absorption bands of the guest molecule are masked or overshadowed by the strong and broad bands of the much larger SBE-β-CD molecule, which is also considered evidence of inclusion. frontiersin.org
The FTIR spectrum of SBE-β-CD itself shows characteristic bands corresponding to O-H stretching (around 3400-3500 cm⁻¹), C-H stretching (around 2930 cm⁻¹), and the strong vibrations of the sulfonate group (S=O stretching) in the region of 1000-1200 cm⁻¹. mdpi.comfrontiersin.orgnih.gov
Raman spectroscopy is complementary to FTIR, as the selection rules for vibrational transitions are different. researchgate.net Symmetric vibrations and ring breathing modes, which may be weak in FTIR, can be strong in Raman spectra. researchgate.net The combined use of FTIR and Raman spectroscopy can therefore provide a more complete picture of the vibrational modes and structural features. researchgate.netacs.org UV-Raman spectroscopy, in particular, has been used to study the interactions between SBE-β-CD and water molecules, revealing a "structure-breaker" effect on the hydrogen-bonding network of water. researchgate.netacs.org
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within SBE-β-CD and its inclusion complexes. emanresearch.orgmdpi.com The spectrum of SBE-β-CD is characterized by several key absorption bands. A broad band is typically observed around 3490 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. frontiersin.org Other significant peaks include those for C-H stretching vibrations around 2938 cm⁻¹, H-O-H stretching of associated water molecules near 1644 cm⁻¹, and C-O stretching vibrations between 1032 and 1217 cm⁻¹. frontiersin.orgmdpi.com
The formation of an inclusion complex with a guest molecule induces noticeable changes in the FTIR spectrum. mdpi.com Often, the characteristic absorption bands of the guest molecule are either reduced in intensity, shifted, or completely masked by the spectrum of SBE-β-CD. frontiersin.orgnih.gov This phenomenon suggests the entrapment of the guest molecule within the cyclodextrin cavity. For instance, in the formation of an inclusion complex with isoliquiritigenin (ISL), the characteristic absorption bands of ISL between 400 and 1600 cm⁻¹ were overshadowed by those of SBE-β-CD. frontiersin.org These spectral modifications are indicative of the formation of intermolecular hydrogen bonds and other non-covalent interactions between the host and guest molecules, providing strong evidence for successful complexation. emanresearch.orgfrontiersin.org
Table 1: Characteristic FTIR Absorption Bands for this compound-β-Cyclodextrin (SBE-β-CD) and its Inclusion Complexes
| Wavenumber (cm⁻¹) | Assignment | Observation in SBE-β-CD | Changes upon Inclusion Complex Formation | Reference(s) |
|---|---|---|---|---|
| ~3490 | O-H stretching vibration | Present | May shift or change in intensity | frontiersin.org |
| ~2938 | C-H stretching vibration | Present | Generally remains, may show minor shifts | frontiersin.org |
| ~1644 | H-O-H stretching of water | Present | Can be altered due to displacement of water | mdpi.com |
| 1000-1250 | C-O and C-H stretching | Present | Can be altered by guest molecule interactions | emanresearch.orgfrontiersin.org |
| Guest-specific peaks | Various | Absent | Characteristic peaks of the guest molecule may disappear, decrease in intensity, or shift | frontiersin.orgnih.gov |
Thermal Analysis Methods
Thermal analysis techniques are indispensable for investigating the physical and chemical properties of materials as a function of temperature. For SBE-β-CD, DSC and TGA are particularly informative, revealing details about thermal transitions, complex formation, and decomposition pathways.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. The DSC thermogram of SBE-β-CD typically shows a broad endothermic peak between 60°C and 120°C, which is attributed to the evaporation of water from the molecule. rsc.org A decomposition peak for SBE-β-CD has been noted to appear at around 265°C. rsc.org
When an inclusion complex is formed, the DSC thermogram often shows significant changes compared to the individual components and their physical mixture. nih.goveurekaselect.com The characteristic melting point peak of a crystalline guest molecule may disappear, diminish, or shift to a different temperature in the thermogram of the inclusion complex. nih.govmdpi.com For example, in a study with nimodipine (B1678889), its sharp melting peak almost completely disappeared in the DSC thermogram of the kneaded complex with SBE-β-CD, indicating the formation of a true inclusion complex and a loss of drug crystallinity. nih.gov Similarly, the endothermic peak corresponding to SBE-β-CD can also shift, as was observed in a complex with atorvastatin, where the peak shifted from 272.22°C to 240.06°C. japsonline.com These alterations provide strong evidence for the formation of an amorphous solid dispersion or a true inclusion complex where the guest molecule is molecularly dispersed within the cyclodextrin cavity. nih.govsci-hub.se
Table 2: Illustrative DSC Thermal Events for SBE-β-CD and a Guest Molecule Before and After Complexation
| Sample | Thermal Event | Temperature (°C) | Interpretation | Reference(s) |
|---|---|---|---|---|
| Guest Molecule (e.g., Quercetin) | Dehydration | 124 | Loss of water | rsc.org |
| Melting | 322 | Crystalline melting | rsc.org | |
| SBE-β-CD | Dehydration | 60-120 (peak at 90) | Evaporation of water | rsc.org |
| Decomposition | 265 | Thermal degradation | rsc.org | |
| Inclusion Complex | Altered Guest Peaks | Disappearance or shift of guest's melting peak | Amorphization/Inclusion | nih.govmdpi.comjapsonline.com |
| Altered SBE-β-CD Peak | Shift in decomposition peak | Host-guest interaction | japsonline.com |
Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. A typical TGA curve for SBE-β-CD shows an initial weight loss below 150°C, corresponding to the loss of surface water. nih.govpreprints.org The anhydrous form of SBE-β-CD is generally stable up to approximately 240°C. cyclodextrinnews.commdpi.com
The decomposition of anhydrous SBE-β-CD occurs in multiple stages at higher temperatures. One study identified two main decomposition processes for the anhydrous material in the ranges of 239–313°C and 313–379°C. mdpi.com The formation of an inclusion complex can alter the thermal stability of both the SBE-β-CD and the guest molecule. For instance, the degradation temperature of the SBE-β-CD macrocycle might be slightly modified upon complexation. nih.govpreprints.org This change in thermal stability, observed as a shift in the decomposition temperature in the TGA curve, further supports the formation of an inclusion complex in the solid state. nih.govsci-hub.sepreprints.org
Table 3: TGA Decomposition Stages for this compound-β-Cyclodextrin (SBE-β-CD)
| Temperature Range (°C) | Mass Loss Event | Interpretation | Reference(s) |
|---|---|---|---|
| 40 - 140 | Initial weight loss (~8%) | Loss of surface and bound water | cyclodextrinnews.commdpi.com |
| 140 - 240 | Stable | Anhydrous SBE-β-CD | cyclodextrinnews.commdpi.com |
| 239 - 313 | First decomposition stage | Decomposition of anhydrous SBE-β-CD | mdpi.com |
| 313 - 379 | Second decomposition stage | Further decomposition of the macrocycle | mdpi.com |
| > 379 | Subsequent decomposition | Continued degradation | mdpi.com |
Supramolecular Host Guest Chemistry and Interaction Mechanisms of Sulfobutyl Ether Cyclodextrins
Fundamental Principles of Inclusion Complex Formation
The formation of an inclusion complex between a sulfobutyl ether cyclodextrin (B1172386) (the host) and a guest molecule is a dynamic process governed by the principles of supramolecular chemistry. rsc.orgacs.org The primary driving force for this encapsulation is the hydrophobic effect. ijpsonline.com Water molecules initially occupying the somewhat nonpolar cavity of the cyclodextrin are in a high-energy state. ijpsonline.com When a less polar guest molecule of suitable size and shape enters the cavity, these high-energy water molecules are displaced into the bulk solution, leading to a more stable, lower-energy complex. ijpsonline.comacs.org
The formation of these complexes is a reversible process, and the resulting complex is held together by a variety of non-covalent interactions. researchgate.netmdpi.com The guest molecule is protected within the cyclodextrin's cavity, which can lead to enhanced stability and solubility of the guest. ijpsonline.commdpi.com
The stability of the host-guest complex is maintained by a combination of several non-covalent interactions. While the hydrophobic effect is often the primary driver, other forces also play a significant role. acs.org These interactions include:
Hydrogen bonding: Although not always the dominant force, hydrogen bonds can form between the guest molecule and the hydroxyl groups on the rim of the cyclodextrin cavity. researchgate.netacs.org This interaction can significantly influence the orientation and conformation of the complex. acs.org
Electrostatic interactions: The presence of the negatively charged sulfonate groups on the this compound moieties can lead to electrostatic interactions with positively charged guest molecules, further stabilizing the complex. nih.govnih.gov
The interplay of these non-covalent forces determines the specificity and strength of the host-guest interaction. researchgate.netacs.org
The this compound groups significantly influence the host-guest recognition properties of the cyclodextrin. cyclolab.hu These substituents have several effects:
Steric effects: The bulky this compound groups can create steric hindrance, potentially blocking or altering the way a guest molecule enters the cavity. This "geometric factor" can influence the binding affinity. cyclolab.huresearchgate.net
Electrostatic interactions: The negatively charged sulfonate terminals of the sulfobutyl chains make the cyclodextrin more attractive to positively charged guest molecules. nih.govcyclolab.hu This electrostatic factor can be a primary driver for complexation with certain guests. cyclolab.hu
Extended hydrophobic cavity: The four-carbon butyl chain of the sulfobutyl group can extend the hydrophobic interior of the cyclodextrin cavity, which can facilitate the formation of more stable inclusion complexes with certain guest molecules. tandfonline.com
Increased solubility: The highly hydrophilic nature of the sulfobutyl groups dramatically increases the water solubility of the cyclodextrin itself, which in turn enhances the apparent solubility of the complexed guest molecule. mdpi.commdpi.com
The degree of substitution (DS), which is the average number of sulfobutyl groups per cyclodextrin molecule, also plays a crucial role. The effect of DS on complex stability is not uniform and depends on the specific guest molecule. For some guests, stability may increase with DS, while for others it may decrease or show a more complex relationship, influenced by the balance between steric and electrostatic effects. cyclolab.hu
Quantitative Analysis of Complexation: Stability Constants and Stoichiometry
To understand and optimize the use of this compound cyclodextrins, it is essential to quantitatively characterize the formation of inclusion complexes. This involves determining the stability of the complex and the ratio in which the host and guest molecules combine.
The apparent stability constant (Ks), also referred to as the binding or association constant, quantifies the strength of the interaction between the host (SBE-β-CD) and the guest molecule in a solution at equilibrium. A higher Ks value indicates a more stable complex. tandfonline.com
Several methods are employed to determine Ks, with phase solubility studies being one of the most common. This method involves measuring the increase in the solubility of a poorly soluble guest molecule as a function of increasing cyclodextrin concentration. The stability constant can be calculated from the slope of the resulting phase solubility diagram. tandfonline.comfrontiersin.org For example, the stability constant for the complex of quercetin (B1663063) with SBE-β-CD at 25°C was determined to be 4504.69 L mol⁻¹. rsc.org
Other techniques like UV-vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are also used to determine stability constants by monitoring changes in the spectral properties of the guest molecule upon complexation. nih.govtandfonline.com The Benesi-Hildebrand method, for instance, uses changes in absorbance to calculate Ks for 1:1 complexes. tandfonline.com Stability constants for drug-cyclodextrin complexes suitable for improving solubility and stability typically fall in the range of 200–5000 M⁻¹. tandfonline.comekb.eg
Table 1: Examples of Apparent Stability Constants (Ks) for SBE-β-CD Complexes
| Guest Molecule | Method | Ks (M⁻¹) | Reference |
| Curcumin (B1669340) | Phase Solubility | 3103 | tandfonline.com |
| Resveratrol | Phase Solubility | 10,114 | nih.gov |
| Rutin (B1680289) | Phase Solubility | 9660 | nih.gov |
| Docetaxel (B913) | Phase Solubility | 306.41 | sci-hub.se |
| Febuxostat | Phase Solubility | 1612.9 | ekb.eg |
| Sanguinarine (cationic form) | Spectroscopic | 12,000 | rsc.org |
| Sanguinarine (neutral form) | Spectroscopic | 3,900 | rsc.org |
| Diclofenac Sodium | Phase Solubility | 5009.57 | emanresearch.org |
The stoichiometric ratio describes the number of host molecules that associate with one guest molecule (or vice versa). The most common stoichiometry for cyclodextrin inclusion complexes is 1:1, where one guest molecule is encapsulated within one cyclodextrin cavity. zh-cyclodextrins.comfrontiersin.org
Phase solubility diagrams are frequently used to infer the stoichiometry. A linear, AL-type profile, where the guest's solubility increases linearly with the cyclodextrin concentration, is indicative of a 1:1 complex. tandfonline.comekb.eg This has been observed for the complexation of SBE-β-CD with various molecules, including curcumin, isoliquiritigenin (B1662430), and febuxostat. tandfonline.comekb.egfrontiersin.org
Job's plot, also known as the method of continuous variation, is another technique used to determine stoichiometry, particularly with spectroscopic data. nih.govmdpi.com By systematically varying the mole fraction of the host and guest while keeping the total molar concentration constant, the stoichiometry corresponds to the mole fraction at which the measured property (e.g., absorbance change) is maximal. mdpi.comnih.gov
While 1:1 complexes are most prevalent, other stoichiometries like 1:2 (one guest to two hosts) or 2:1 (two guests to one host) can occur, especially with larger or unusually shaped guest molecules. zh-cyclodextrins.commdpi.com For example, studies with mitragynine (B136389) and SBE-β-CD suggested the co-existence of both 1:1 and 2:1 complexes. mdpi.com The curvature of a phase-solubility profile can also suggest higher-order complexes; a quadratic function may imply a 1:2 complex. free.fr
Thermodynamic Investigations of Complexation Processes
Thermodynamic studies provide deeper insight into the driving forces behind inclusion complex formation by quantifying the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with the process. These parameters can be determined by measuring the stability constant (Ks) at different temperatures and applying the van't Hoff equation. mdpi.comresearchgate.net
The Gibbs free energy change (ΔG) indicates the spontaneity of the complexation. A negative ΔG value signifies a spontaneous and favorable process. Enthalpy change (ΔH) reflects the heat absorbed or released during complex formation. A negative ΔH (exothermic) suggests that the formation of new bonds (like van der Waals forces and hydrogen bonds) is energetically favorable. mdpi.com A positive ΔH (endothermic) indicates that bond breaking (like the release of water from the cavity) requires energy.
For the complexation of thymoquinone (B1682898) with SBE-β-CD, the process was found to be exothermic (negative ΔH), indicating strong interactions like van der Waals forces and hydrogen bonding. mdpi.com In contrast, studies on the complexation of various neutral molecules with SBE-β-CDs of varying degrees of substitution showed that as the number of sulfobutyl groups increased, the complexation became more entropy-favored (larger positive ΔS), which was compensated by a less favorable (less negative) enthalpy of interaction. cyclolab.hunih.gov This highlights that the driving forces can shift between being primarily enthalpy-driven or entropy-driven depending on the specific host-guest system and the degree of substitution on the cyclodextrin. cyclolab.humdpi.com
Table 2: Thermodynamic Parameters for Thymoquinone-SBE-β-CD Complexation
| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| 293 | -20.66 | -49.60 | -98.77 |
| 298 | -20.17 | -49.60 | -98.77 |
| 303 | -19.67 | -49.60 | -98.77 |
| 310 | -18.99 | -49.60 | -98.77 |
| 318 | -18.22 | -49.60 | -98.77 |
| Data adapted from a study on the TQ-SBE-β-CD complex, illustrating an enthalpy-driven process. mdpi.com |
Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) Changes
The formation of inclusion complexes between this compound-β-cyclodextrin (SBE-β-CD) and guest molecules is a thermodynamically driven process, characterized by specific changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The spontaneity of this complexation is indicated by a negative ΔG. researchgate.net The process can be either enthalpy-driven or entropy-driven, depending on the nature of the guest molecule and the experimental conditions.
For instance, the complexation of Thymoquinone with SBE-β-CD is a spontaneous and enthalpy-driven process. mdpi.com In contrast, the encapsulation of protoberberine alkaloids in SBE-β-CD is predominantly entropy-driven, with a substantial entropy gain suggesting that hydrophobic interactions are the main stabilizing force. mdpi.comnih.gov This entropy-driven nature is often attributed to the release of high-energy water molecules from the cyclodextrin cavity upon inclusion of the guest molecule. tandfonline.comresearchgate.net
Studies have shown that with an increasing number of this compound groups on the β-cyclodextrin, the complexation of neutral molecules becomes more favored by entropy. researchgate.netcyclolab.hu This favorable entropy change is, however, often offset by a less favorable enthalpy of interaction. researchgate.netcyclolab.hu For example, the complexation of quercetin with SBE-β-CD is an enthalpy-driven process. nih.gov
The thermodynamic parameters for the complexation of various guest molecules with SBE-β-CD have been determined in several studies. These parameters provide valuable insights into the nature of the host-guest interactions.
Table 1: Thermodynamic Parameters for the Complexation of Guest Molecules with this compound-β-Cyclodextrin
| Guest Molecule | Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force |
|---|---|---|---|---|---|
| Thymoquinone mdpi.com | 293 | -26.3 | -48.7 | -76.5 | Enthalpy |
| 298 | -25.9 | -76.5 | Enthalpy | ||
| 303 | -25.5 | -76.5 | Enthalpy | ||
| 310 | -25.0 | -76.5 | Enthalpy | ||
| 318 | -24.4 | -76.5 | Enthalpy | ||
| Protoberberine (Berberine) mdpi.com | 298 | -24.1 | -5.4 | 63 | Entropy |
| Fluorometholone (B1672912) tandfonline.com | Not Specified | -89.677 | Not Specified | Not Specified | Not Specified |
| Cyclocurcumin researchgate.net | Not Specified | -18.8 | Not Specified | Not Specified | Spontaneous |
Temperature Dependence of Complexation
The stability of this compound-β-cyclodextrin (SBE-β-CD) inclusion complexes is significantly influenced by temperature. The effect of temperature on the complexation process can be elucidated by examining the changes in the stability constant (K) and the thermodynamic parameters (ΔH, ΔS, and ΔG) at different temperatures.
For some guest molecules, an increase in temperature leads to a decrease in the stability constant of the complex, indicating that the complexation is an exothermic process (negative ΔH). This is observed in the complexation of Thymoquinone with SBE-β-CD, where the stability constant decreases as the temperature rises from 293 K to 318 K. mdpi.com
Conversely, for other systems, an increase in temperature can enhance the complex formation, signifying an endothermic process (positive ΔH). An example is the complexation of quercetin with SBE-β-CD, where the stability constant increases with temperature, suggesting that higher temperatures favor the formation of the inclusion complex. rsc.org This endothermic nature implies that a certain amount of energy is required to overcome the energy barrier for the inclusion process.
The van't Hoff plot, which correlates the natural logarithm of the stability constant (ln K) with the inverse of the temperature (1/T), is a valuable tool for determining the thermodynamic parameters of complexation. mdpi.commdpi.com The slope of the van't Hoff plot is proportional to the enthalpy change (ΔH), while the intercept is related to the entropy change (ΔS). For the Thymoquinone/SBE-β-CD complex, the van't Hoff plot confirms the exothermic nature of the interaction. mdpi.com In contrast, for the protoberberine/SBE-β-CD complex, the plot reveals an entropy-controlled process. mdpi.com
Two-dimensional Fourier transform infrared correlation spectroscopy (2D-COS) has also been employed to investigate the temperature-dependent dynamical evolution of SBE-β-CD inclusion complexes, such as with Coumestrol. nih.govnih.gov This technique provides insights into the sequential order of molecular events and the changes in the hydrogen bonding network upon heating. nih.gov
Role of Hydrophobic Interactions and Dehydration
Hydrophobic interactions and the subsequent dehydration of the interacting surfaces are primary driving forces in the formation of inclusion complexes between this compound-β-cyclodextrin (SBE-β-CD) and guest molecules. mdpi.comnih.govtandfonline.comnih.gov The interior of the cyclodextrin cavity is relatively hydrophobic compared to its hydrophilic exterior. nih.govmdpi.com This creates a favorable environment for the inclusion of nonpolar or poorly water-soluble guest molecules.
The strength of the hydrophobic interaction is influenced by the size, shape, and polarity of the guest molecule, as well as the degree of substitution of the this compound groups on the cyclodextrin. The this compound groups, with their alkyl chains, can extend the hydrophobic surface of the cyclodextrin cavity, potentially leading to stronger interactions with certain guest molecules. researchgate.net However, the bulky and charged nature of these groups can also introduce steric hindrance, which may counteract the enhanced hydrophobic interactions. researchgate.net
In the case of protoberberine alkaloids, the substantial entropy gain observed upon complexation with SBE-β-CD strongly suggests that hydrophobic interactions are the dominant stabilizing force. mdpi.comnih.gov Similarly, the complexation of nimodipine (B1678889) with SBE-β-CD involves the dehydration of the hydrophobic guest molecule as it enters the apolar cavity. nih.gov
Computational Modeling and Simulation of Host-Guest Interactions
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the host-guest interactions of this compound-β-cyclodextrin (SBE-β-CD) at an atomic level. tandfonline.comtandfonline.comnih.govmdpi.com These methods provide valuable insights into the binding modes, conformational changes, and stability of the inclusion complexes. tandfonline.comacs.orgmdpi.comtandfonline.com
Molecular Docking is employed to predict the preferred orientation of a guest molecule within the SBE-β-CD cavity. nih.govmdpi.comisfcppharmaspire.com This technique generates various possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. tandfonline.comrsc.org For example, docking studies have been used to determine the binding modes of curcumin, sevoflurane, and quercetin within the SBE-β-CD cavity. tandfonline.commdpi.comisfcppharmaspire.com The results of these studies can help to identify the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. tandfonline.comfigshare.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the complexation process, allowing researchers to observe the conformational changes and stability of the host-guest complex over time. tandfonline.comnih.govmdpi.comfrontiersin.org MD simulations can be used to assess the stability of the docked poses and to calculate the binding free energy of the complex. tandfonline.comacs.org For instance, MD simulations have been used to study the inclusion of carbamazepine (B1668303), ceftobiprole, and fluorometholone in SBE-β-CD. tandfonline.comnih.govmdpi.com These simulations have revealed that the this compound groups can significantly affect the conformation of the cyclodextrin and the inclusion process. frontiersin.org
The combination of molecular docking and MD simulations offers a comprehensive approach to understanding the complexation of guest molecules with SBE-β-CD, providing insights that are complementary to experimental data. tandfonline.comtandfonline.com
Density Functional Theory (DFT) Calculations for Complex Stability
Density Functional Theory (DFT) is a quantum mechanical method employed to investigate the electronic structure and stability of this compound-β-cyclodextrin (SBE-β-CD) inclusion complexes. tandfonline.comacs.orgfigshare.comnih.gov DFT calculations can provide highly accurate information about the complexation energy, which is a direct measure of the stability of the host-guest complex. acs.org
For instance, DFT calculations have been used to demonstrate the enhanced complexing ability of SBE-β-CD compared to its parent β-cyclodextrin for the drug fluorometholone. The complexation energy was found to be significantly more favorable for SBE-β-CD. tandfonline.comfigshare.com Similarly, in the case of the Silybin A/SBE-β-CD complex, DFT calculations revealed a highly favorable complexation energy, indicating a stable interaction. acs.org
DFT can also be used to study the influence of the solvent on the complexation process and to analyze the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. tandfonline.comfigshare.com Furthermore, DFT calculations can be used to simulate spectroscopic properties, such as the infrared spectrum, which can then be compared with experimental data to validate the computational model. acs.org
The M06-2X density functional is often used for these calculations as it provides high accuracy, although it is computationally demanding. nih.gov The results from DFT calculations, often used in conjunction with molecular docking and molecular dynamics simulations, provide a detailed and fundamental understanding of the factors governing the stability of SBE-β-CD complexes. tandfonline.comacs.orgfigshare.com
Machine Learning Models for Predicting Complexation Free Energies
Machine learning (ML) models are increasingly being developed to predict the complexation free energies (ΔG) of guest molecules with cyclodextrins, including this compound-β-cyclodextrin (SBE-β-CD). acs.orgnih.govresearchgate.netnih.gov These models offer a rapid and cost-effective alternative to experimental measurements and complex computational simulations for screening large numbers of potential guest molecules.
Quantitative structure-property relationship (QSPR) models are a type of ML model that correlates the structural features of guest molecules with their binding affinity for the cyclodextrin. researchgate.netnih.gov These models are trained on a dataset of experimentally determined complexation constants. For SBE-β-CD, ML models have been developed using regression methods such as Cubist and Random Forest. researchgate.netnih.gov These models have demonstrated good predictive power, with low root mean square errors for the prediction of complexation free energies. researchgate.netnih.gov
A LightGBM model was successfully used to predict the complexation free energies between various cyclodextrins and guest molecules, achieving a high correlation coefficient (R² = 0.80) on a test set. acs.orgnih.gov The development of such predictive models is crucial for prioritizing experimental work in drug discovery and formulation, as they can efficiently identify promising candidates for complexation with SBE-β-CD. researchgate.netnih.gov The accuracy of these models relies heavily on the quality and diversity of the training data, which includes experimentally determined complexation constants for a wide range of guest molecules. researchgate.net
Enantioselective Host-Guest Complexation and Chiral Recognition Mechanisms
This compound cyclodextrins (SBE-CDs), particularly this compound-β-cyclodextrin (SBE-β-CD), are widely utilized as effective chiral selectors in separation sciences. cyclolab.hu Their ability to form transient diastereomeric complexes with enantiomers allows for their discrimination and separation, a principle extensively applied in techniques like capillary electrophoresis (CE). cyclolab.huacs.org The introduction of anionic this compound groups onto the cyclodextrin structure enhances enantiorecognition capabilities compared to neutral cyclodextrins, making SBE-β-CD a versatile chiral additive for resolving a wide range of racemic compounds. cyclolab.husciopen.comresearchgate.net
Chiral Discrimination by this compound Cyclodextrins
The chiral discrimination capability of SBE-β-CD has been demonstrated for various classes of molecules, including metallic complexes and pharmaceutical drugs. Anionic derivatizing groups, such as those on SBE-β-CD, have been shown to be beneficial for chiral recognition. nih.govnih.gov
Research on the enantioselective host-guest complexation of racemic Ru(II) trisdiimine complexes with SBE-β-CD has shown effective enantiodiscrimination. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies revealed that SBE-β-CD forms a 1:1 complex with [Ru(phen)₃]²⁺. nih.gov Binding constant analysis indicated that the Λ-enantiomer of [Ru(phen)₃]²⁺ binds more strongly to SBE-β-CD than the Δ-enantiomer. nih.gov
Furthermore, SBE-β-CD has been successfully employed in the development of electrochemical chiral sensors. sciopen.comresearchgate.net These sensors can discriminate between the enantiomers of optically active cationic drugs, including amlodipine (B1666008) (AML), metoprolol (B1676517) (MET), and clenbuterol (B1669167) (CBL). sciopen.comresearchgate.net The formation of diastereomeric complexes between the anionic SBE-β-CD host and the drug enantiomers is the basis for this recognition. sciopen.comresearchgate.net Thermodynamic studies have shown that one enantiomer typically forms a more stable complex than its antipode, leading to discernible differences in electrochemical signals. sciopen.comresearchgate.net
| Guest Molecule | Stronger Binding Enantiomer | Method of Study | Key Finding |
|---|---|---|---|
| [Ru(phen)₃]²⁺ | Λ-enantiomer | NMR Spectroscopy | Λ-enantiomer binds more strongly than the Δ-enantiomer in a 1:1 complex. nih.gov |
| Amlodipine (AML) | S-AML | Electrochemical Sensing | S-AML shows a stronger stability constant with SBE-β-CD than R-AML. sciopen.comresearchgate.net |
| Metoprolol (MET) | R-MET | Electrochemical Sensing | R-MET exhibits a stronger stability constant with SBE-β-CD compared to S-MET. sciopen.comresearchgate.net |
| Clenbuterol (CBL) | R-CBL | Electrochemical Sensing | R-CBL forms a more stable complex with SBE-β-CD than S-CBL. sciopen.comresearchgate.net |
Role of Electrostatic and Steric Factors in Enantiorecognition
The mechanism of chiral recognition by this compound cyclodextrins is governed by a combination of factors, with electrostatic and steric effects playing primary roles. cyclolab.huresearchgate.net
Electrostatic Interactions: The this compound substituents are terminated by negatively charged sulfonate groups at physiological and most experimental pH values. This polyanionic nature makes the SBE-CD molecule highly attractive to guest molecules of opposite charge. cyclolab.hu For positively charged analytes (cations), strong electrostatic interactions contribute significantly to the stability of the inclusion complex. nih.gov This was observed in a study with the compound JDS364.HCl, where the complex with SBE-β-CD exhibited a 100-fold higher affinity constant than its complex with the neutral hydroxypropyl-β-cyclodextrin (HP-β-CD), an effect attributed to these additional electrostatic forces. nih.gov
Steric Factors: The this compound groups are relatively bulky. cyclolab.huresearchgate.net These substituents are located at the portals of the cyclodextrin cavity and can create steric hindrance, effectively blocking or restricting access for potential guest molecules. cyclolab.huresearchgate.net This geometric factor is crucial for chiral discrimination, as the different spatial arrangements of enantiomers mean one may fit more favorably into the sterically hindered cavity than the other. The degree of substitution (DS)—the average number of this compound groups per cyclodextrin unit—is a critical parameter, as it directly influences both the net charge of the host molecule and the extent of steric hindrance at the cavity entrance. cyclolab.huresearchgate.net
Research on Interactions with Non-Biological Guests
The host-guest chemistry of this compound cyclodextrins extends beyond biological and chiral molecules to include a variety of non-biological guests such as organic dyes, phenolic acids, ionic liquids, and surfactants.
Complexation with Organic Molecules (e.g., Dyes, Phenolic Acids)
SBE-β-CD forms stable inclusion complexes with various organic molecules, which can alter their physicochemical properties. Studies have investigated the interaction between SBE-β-CD and several therapeutically important phenolic acids. nih.gov Using a flow-injection chemiluminescence technique, it was determined that SBE-β-CD forms 1:1 stoichiometric complexes with ferulic acid, caffeic acid, gallic acid, protocatechuic acid, and vanillic acid. nih.gov
Molecular docking studies revealed that the phenolic acids enter the larger, more open side of the SBE-β-CD cavity. nih.gov The stability of these complexes is remarkably high, with binding constants on the order of 10⁷ M⁻¹, and is primarily dependent on the number of hydrogen bond acceptors within the phenolic acid structure. nih.gov Other organic polyphenolic compounds, such as curcumin and chrysin, also form inclusion complexes with SBE-β-CD, which enhances their aqueous solubility. mdpi.comtandfonline.com
| Phenolic Acid Guest | Stoichiometric Ratio (SBE-β-CD:Guest) | Binding Constant (K) Order of Magnitude |
|---|---|---|
| Ferulic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |
| Caffeic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |
| Gallic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |
| Protocatechuic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |
| Vanillic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |
Interactions with Ionic Liquids and Surfactants
This compound cyclodextrins have been shown to form host-guest inclusion complexes with ionic liquids (ILs) and surfactants. cyclodextrinnews.com The formation of these complexes is driven primarily by the inclusion of the long, hydrophobic alkyl chain of the IL or surfactant into the hydrophobic inner cavity of the cyclodextrin. cyclodextrinnews.comresearchgate.net
The complexation of the ionic liquid 1-dodecylpyridinium tetrafluoroborate (B81430) (PyrC12-BF4) with SBE-β-CD has been investigated. cyclodextrinnews.com The study confirmed the formation of a "guest-host" complex, with the long alkyl chain of the IL entering the SBE-β-CD cavity. cyclodextrinnews.comresearchgate.net The stability constant for this complex was determined to be 1210 M⁻¹. cyclodextrinnews.com In addition to hydrophobic interactions, ¹H NMR studies revealed physicochemical interactions between the C-H protons of the IL's pyridinium (B92312) cation and the polar this compound groups on the exterior of the cyclodextrin. cyclodextrinnews.com This complexation can be an effective method for formulating new systems with reduced toxicity, as SBE-β-CD has a much lower toxicity profile than the ILs themselves. cyclodextrinnews.com The primary driving force for the inclusion of IL surfactants into the cyclodextrin cavity is hydrophobicity. acs.org
Applications of Sulfobutyl Ether Cyclodextrins in Advanced Analytical Chemistry
Chiral Separation in Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-resolution separation technique that has been greatly enhanced by the use of chiral selectors, with cyclodextrins being the most frequently used. cyclolab.hu Among the various cyclodextrin (B1172386) derivatives, sulfobutyl ether-β-cyclodextrin stands out for its efficacy in the enantioseparation of a wide array of racemic compounds.
This compound-β-cyclodextrin (SBE-β-CD) is a highly effective chiral selector in capillary electrophoresis for separating enantiomers. cyclolab.hunih.gov Its anionic nature, stemming from the this compound groups, allows it to migrate in the opposite direction to the electroosmotic flow (EOF) in many applications, a phenomenon known as countercurrent migration. cyclolab.hu This countercurrent flow enhances the interaction time between the chiral selector and the analyte, often leading to improved enantiomeric separation. cyclolab.hu
The first documented use of SBE-β-CD in CE dates back to 1994, where it was shown to enhance the enantiomeric separation when its electrophoretic mobility was opposite to that of the analyte. cyclolab.hu Since then, SBE-β-CD has been recognized as one of the most versatile chiral additives among negatively charged cyclodextrins. cyclolab.hu It has been successfully employed for the enantioseparation of a broad spectrum of pharmacologically active racemates, including basic drugs like clenbuterol (B1669167), dimethindene, and mefloquine. cyclolab.hu
The degree of substitution (DS) of the this compound groups on the cyclodextrin can significantly impact the enantiorecognition process. cyclolab.hu Studies have shown that a higher DS can lead to better enantioseparation for certain compounds. cyclolab.hu The size of the cyclodextrin cavity also plays a crucial role, with SBE-β-CD often showing better complexation and separation for many analytes compared to its γ-cyclodextrin counterpart. cyclolab.hunih.gov However, the enantioselectivities of SBE-β-CD and SBE-γ-CD can be distinctly different, meaning one cannot universally replace the other. cyclolab.hu
Dual cyclodextrin systems, combining SBE-β-CD with a neutral cyclodextrin, have also proven effective in enhancing enantioseparation selectivity for analytes that are difficult to resolve using a single chiral selector. mdpi.comnih.gov For instance, a combination of SBE-β-CD and trimethyl-β-cyclodextrin has been successfully used to separate nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: Examples of Enantiomeric Separations using SBE-β-CD in Capillary Electrophoresis
| Analyte(s) | Key Electrophoretic Conditions | Outcome |
| Illicit drugs (amphetamine, methamphetamine, etc.) | Dual CD system with heptakis(2,6-di-O-methyl)-β-CD in a Tris-phosphate BGE (pH 2.45) | Successful simultaneous enantioseparation. mdpi.com |
| Ephedrine and related compounds | SBE-β-CD as chiral additive | Effective enantiomeric separation. cyclolab.hu |
| Basic racemic drugs (clenbuterol, dimethindene, etc.) | Free capillary zone electrophoresis with SBE-β-CD as a chiral additive | Resolution of racemic drugs achieved. cyclolab.hu |
| Chloroquine and pemoline | 2.5 mM and 1.0 mM SBE-β-CD, respectively, in 50 mM sodium phosphate (B84403) buffer (pH 2.5) | Effective electrophoretic chiral separation. cyclolab.hu |
| Armodafinil (B1684309) | 20 mmol/L phosphate buffer (pH 7.5), 20 mmol/L SBE-β-CD, 20% methanol (B129727), 25 °C | Good resolution (3.3) for the two enantiomers of modafinil (B37608). mdpi.com |
| Herbicides (napropamide, ethofumesate) | 5 mg/mL SBE-β-CD in buffer at pH 9 | Complete resolution of enantiomers. nih.gov |
| Nonsteroidal anti-inflammatory drugs (NSAIDs) | Combination of SBE-β-CD and trimethyl-β-cyclodextrin in a pH 3 phosphoric acid-triethanolamine buffer | Complete separation of all examined NSAID enantiomers. nih.gov |
The successful enantioseparation of compounds using this compound-β-cyclodextrin (SBE-β-CD) in capillary electrophoresis is highly dependent on the optimization of several key electrophoretic parameters. These parameters influence the interactions between the analyte, the chiral selector, and the background electrolyte, ultimately affecting the resolution and migration times of the enantiomers.
Concentration of the Chiral Selector: The concentration of SBE-β-CD is a critical factor. mdpi.com Increasing the concentration of the chiral selector generally leads to a progressive separation of the enantiomers. mdpi.com This is attributed to two main factors: a higher concentration can reduce the apparent mobility of the analyte-selector complex, leading to longer interaction times, and it also promotes the complexation between the cyclodextrin and the analyte. mdpi.com For example, in the separation of modafinil enantiomers, SBE-β-CD concentrations were investigated in the range of 5–50 mmol/L, with chiral resolution achieved across this range. mdpi.com
pH of the Background Electrolyte (BGE): The pH of the BGE plays a significant role, particularly for ionizable analytes. nih.govmdpi.com The pH affects the charge of both the analyte and the chiral selector, as well as the electroosmotic flow (EOF). For basic drugs, a low pH BGE is often used, where the analytes are positively charged. In the case of armodafinil, the influence of pH was studied from 6.0 to 8.0, with an optimal pH of 7.5 being selected. mdpi.com For the separation of herbicides, buffer pH values of 7, 8, and 9 were investigated, with no significant differences in resolution observed within this range. nih.gov
Organic Modifiers: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can significantly impact enantioseparation. nih.govmdpi.com Organic modifiers can alter the solubility of the analyte and the chiral selector, as well as the viscosity of the medium and the EOF. In the separation of armodafinil, the addition of 20% methanol was found to be optimal. mdpi.com For herbicides, methanol was effective in improving resolution in some cases, but could also lead to a total loss of enantiomeric separation for others. nih.gov
Capillary Temperature: Temperature affects the viscosity of the BGE, the kinetics of complexation, and the electrophoretic mobilities. mdpi.com An increase in temperature generally leads to shorter migration times but can also decrease resolution. The effect of temperature is typically investigated in a range such as 15-30 °C to find the optimal balance between analysis time and separation efficiency. mdpi.com For armodafinil enantioseparation, a temperature of 25 °C was found to be optimal. mdpi.com
Applied Voltage: The applied voltage directly influences the electric field strength, which in turn affects the migration velocities of the analytes and the EOF. Higher voltages lead to shorter analysis times but can also generate Joule heating, which may negatively impact resolution. A constant voltage, for instance 20 kV, is often applied during the separation. mdpi.com
Table 2: Optimized Parameters for Enantioseparation of Armodafinil using SBE-β-CD
| Parameter | Optimized Value |
| Chiral Selector Concentration | 20 mmol/L SBE-β-CD mdpi.com |
| Background Electrolyte | 20 mmol/L phosphate buffer mdpi.com |
| pH | 7.5 mdpi.com |
| Organic Modifier | 20% Methanol mdpi.com |
| Temperature | 25 °C mdpi.com |
| Applied Voltage | 20 kV mdpi.com |
Chromatographic Applications in Separation Science
This compound-β-cyclodextrin (SBE-β-CD) has demonstrated significant utility in various chromatographic techniques, primarily due to its unique combination of a hydrophobic cavity and hydrophilic, negatively charged this compound groups. These characteristics allow for mixed-mode interactions that can be exploited for both chiral and achiral separations.
In high-performance liquid chromatography (HPLC), SBE-β-CD is primarily used as a mobile phase additive to achieve chiral separations on conventional reversed-phase columns, such as C18. researchgate.netchrom-china.com The addition of SBE-β-CD to the mobile phase introduces a chiral selector that can interact with the enantiomers of an analyte, leading to differential retention and, consequently, their separation. researchgate.net
The separation mechanism involves a combination of interactions. The hydrophobic cavity of the cyclodextrin can form inclusion complexes with the analyte, while the negatively charged this compound groups can engage in electrostatic interactions with positively charged analytes. researchgate.net This mixed-mode capability alters the typical retention properties of a standard C18 column, enabling the resolution of various racemates. researchgate.net
For instance, SBE-β-CD has been successfully used as a mobile phase additive for the enantioseparation of ketoconazole (B1673606) on a C18 column. chrom-china.com Excellent separation was achieved with a mobile phase containing methanol, a phosphate buffer, and a small concentration of SBE-β-CD. chrom-china.com The selectivity of SBE-β-CD is distinct from other cyclodextrin derivatives, such as sulfated β-cyclodextrin, as they have been shown to separate different sets of racemates. researchgate.nettandfonline.com
Beyond chiral separations, SBE-β-CD as a mobile phase additive has also been shown to improve the resolution of main peaks and alter the impurity profiles of complex drug substances. researchgate.nettandfonline.com This demonstrates its potential for developing combined chiral and chemical purity methods, which is often not feasible with standard chiral or reversed-phase columns alone. researchgate.netresearchgate.net
The retention behavior of SBE-β-CD itself and its isomers has been studied on porous graphitic carbon (PGC) columns. nih.gov These columns show high retention for these hydrophilic and anionic analytes, with the retention being governed mainly by a reversed-phase mechanism with a secondary role for electronic interactions. nih.gov
The anionic nature of this compound-β-cyclodextrin (SBE-β-CD) makes it amenable to separation and analysis by ion-exchange chromatography (IEC). This technique is particularly useful for characterizing SBE-β-CD mixtures, which can contain a distribution of molecules with varying degrees of substitution. google.comresearchgate.net
Anion-exchange chromatography (AEC) can separate SBE-β-CD derivatives based on their charge, which is determined by the number of this compound groups. researchgate.net This allows for the fractionation of SBE-β-CD mixtures and the determination of the substitution pattern. researchgate.net The use of a volatile eluent and an evaporative light scattering detector (ELSD) is a common approach for the analysis of these non-UV-absorbing compounds. researchgate.net
A specialized HPLC method using a BIST™ A column, which is a negatively-charged, cation-exchange column, has also been developed for the analysis of SBE-β-CD. sielc.com This method utilizes a multi-charged positive buffer to act as a bridge between the negatively charged SBE-β-CD analytes and the negatively charged column surface. sielc.com
The United States Pharmacopeia (USP) describes a method for analyzing the impurity of β-cyclodextrin in SBE-β-CD sodium using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). antecscientific.com This method utilizes an anion exchange column and an alkaline mobile phase for the separation. antecscientific.com
Table 3: Chromatographic Methods for the Analysis of this compound Cyclodextrins
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| High-Performance Liquid Chromatography (HPLC) | Porous Graphitic Carbon (PGC) | Ammonium (B1175870) acetate (B1210297) in water-acetonitrile nih.gov | Evaporative Light Scattering Detector (ELSD) nih.gov | Separation of monosubstituted SBE-β-CD isomers. nih.gov |
| Anion-Exchange Chromatography (AEC) | Silica quaternary ammonium exchanger researchgate.net | Volatile eluent researchgate.net | Evaporative Light Scattering Detector (ELSD) researchgate.net | Analysis of SBE-β-CD mixtures. researchgate.net |
| Bridge Ion Separation Technology (BIST™) HPLC | BIST™ A (cation-exchange) sielc.com | N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer in a high organic mobile phase sielc.com | Mass Spectrometry (MS), ELSD, Charged Aerosol Detection (CAD) sielc.com | Retention and separation of SBE-β-CD from different manufacturers. sielc.com |
| High-Performance Anion-Exchange Chromatography (HPAEC) | Anion exchange column antecscientific.com | Alkaline mobile phase (pH 12.4) antecscientific.com | Pulsed Amperometric Detection (PAD) antecscientific.com | Impurity analysis of β-cyclodextrin in SBE-β-CD sodium. antecscientific.com |
Spectroscopic Enhancement and Sensing Applications
This compound-β-cyclodextrin (SBE-β-CD) has found valuable applications in the realm of spectroscopy and chemical sensing, primarily due to its ability to form host-guest inclusion complexes. This complexation can significantly alter the photophysical properties of the guest molecule, leading to enhanced spectroscopic signals and providing a basis for the development of sensitive detection methods.
The formation of an inclusion complex with SBE-β-CD can lead to a notable enhancement in the fluorescence intensity of a guest molecule. frontiersin.org This occurs because the confinement of the guest within the cyclodextrin's hydrophobic cavity can restrict non-radiative decay processes, such as those involving twisted intramolecular charge transfer (TICT) states. frontiersin.org For example, the fluorescence intensity and lifetime of the dye Coumarin (B35378) 7 are considerably enhanced upon complexation with SBE-β-CD. frontiersin.org This enhancement in fluorescence yield, coupled with increased photostability, can be harnessed for applications like bioimaging. frontiersin.org
The interaction between a guest molecule and SBE-β-CD can also be monitored using UV-Vis spectroscopy. mdpi.com The formation of an inclusion complex often results in shifts in the absorption bands of the guest molecule, providing evidence of the interaction and allowing for the determination of binding constants. mdpi.com For instance, the UV-Vis spectra of rutin (B1680289) show distinct changes in the presence of increasing concentrations of SBE-β-CD, indicating complex formation. mdpi.com
Furthermore, Fourier Transform Infrared (FTIR) spectroscopy can be employed to characterize the inclusion complexes. mdpi.comcjph.com.cn Changes in the vibrational bands of the guest molecule, such as the absence or reduction in intensity of certain peaks upon complexation, suggest that the molecule is encapsulated within the cyclodextrin cavity. mdpi.com The asymmetric and symmetric stretching vibrations of the S=O bond in the this compound groups of SBE-β-CD give rise to intense spectral signals, which can also be used for characterization. researchgate.net
The ability of SBE-β-CD to form inclusion complexes that alter the spectroscopic properties of guest molecules also opens up possibilities for the development of chemical sensors. frontiersin.orgacs.org The enhancement in fluorescence upon complexation can be exploited for the sensitive detection of specific analytes. frontiersin.org Moreover, the displacement of a fluorescent guest from the cyclodextrin cavity by a target analyte can lead to a change in the fluorescence signal, forming the basis of competitive binding assays. frontiersin.org
Table 4: Spectroscopic Techniques and Their Applications with this compound Cyclodextrins
| Spectroscopic Technique | Observation | Application |
| UV-Vis Spectroscopy | Shifts in absorption bands of the guest molecule. mdpi.com | Studying host-guest interactions and determining binding constants. mdpi.com |
| Fluorescence Spectroscopy | Enhancement of fluorescence intensity and lifetime of the guest molecule. frontiersin.org | Improving detection sensitivity, bioimaging, and sensing applications. frontiersin.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Absence or reduced intensity of guest molecule's vibrational bands; characteristic bands of SBE-β-CD. mdpi.comresearchgate.net | Characterization of inclusion complexes and the SBE-β-CD molecule itself. mdpi.comresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Induced CD signals for achiral guest molecules upon complexation. frontiersin.org | Probing the chiral environment of the inclusion complex. frontiersin.org |
Fluorescence Enhancement Studies
The formation of inclusion complexes between SBE-β-CD and fluorescent molecules can lead to significant enhancements in fluorescence intensity. This phenomenon is attributed to the hydrophobic cavity of the cyclodextrin, which provides a protective microenvironment for the guest molecule. mdpi.comfrontiersin.org By encapsulating the fluorophore, SBE-β-CD restricts non-radiative decay processes, such as intramolecular rotation and twisted intramolecular charge transfer (TICT), which would otherwise quench the fluorescence in aqueous solutions. frontiersin.orgfrontiersin.org This results in a higher fluorescence quantum yield and a longer fluorescence lifetime for the complexed molecule. frontiersin.orgfrontiersin.org
Research has demonstrated this effect with various fluorescent dyes. For instance, the interaction of Coumarin 7 with SBE-β-CD results in a substantial increase in its fluorescence yield and lifetime. frontiersin.org This is because the confinement of the dye within the SBE-β-CD cavity hinders non-radiative processes. frontiersin.org Similarly, studies with the biologically important dye Acridine (B1665455) Orange (AOH+) have shown that at higher concentrations of SBE-β-CD, the dye undergoes inclusion complex formation, leading to a large enhancement in fluorescence. rsc.org This is in contrast to the fluorescence quenching observed at lower SBE-β-CD concentrations due to the formation of dye aggregates. rsc.org
The degree of substitution (DS) of the this compound groups on the β-cyclodextrin can also influence the fluorescence enhancement. mdpi.com A higher DS can lead to stronger binding with guest molecules, further enhancing their fluorescence. mdpi.com The negatively charged sulfobutyl groups can also contribute to the binding through electrostatic interactions, particularly with cationic fluorophores. rsc.org
The stabilizing effect of SBE-β-CD on fluorescent molecules has also been a subject of study. For example, Indocyanine Green (ICG), an FDA-approved near-infrared fluorophore, shows enhanced and stabilized fluorescence when complexed with SBE-β-CD. nih.gov This is attributed to a reduction in the aggregation of ICG molecules, which mitigates autoquenching of its fluorescence. nih.gov
The table below summarizes the findings of fluorescence enhancement studies with various guest molecules upon complexation with SBE-β-CD.
| Guest Molecule | Key Findings | Reference |
| Coumarin 7 | Significant enhancement in fluorescence yield and lifetime due to restriction of non-radiative processes. | frontiersin.org |
| Acridine Orange (AOH+) | Sequential fluorescence quenching and enhancement depending on SBE-β-CD concentration, with enhancement at higher concentrations due to 1:1 complex formation. | rsc.org |
| Indocyanine Green (ICG) | Sustained fluorescence increase of over 2.0 times in water and over 20.0 times in PBS, attributed to reduced aggregation and autoquenching. | nih.gov |
| Berberine | Considerable fluorescence intensity enhancement due to partial immersion in the hydrophobic cavity, leading to a less polar microenvironment. | mdpi.com |
| Sanguinarine | Significant modulation of photophysical properties, including emission intensity and excited-state lifetime, upon interaction with SBE-β-CD. | rsc.org |
| Quercetin (B1663063) | Formation of inclusion complexes leads to changes in fluorescence spectra, indicating interaction with the cyclodextrin cavity. | nih.gov |
| L-Amlodipine | A spectrofluorometric method utilizing SBE-β-CD was developed for its determination, implying fluorescence enhancement. | spectroscopyonline.com |
Chemiluminescence-Based Affinity Methods for Binding Characterization
Chemiluminescence (CL) based methods offer a sensitive and rapid approach for characterizing the binding interactions between SBE-β-CD and various guest molecules. nih.gov These methods often utilize a luminol-based CL system, where the presence of SBE-β-CD can enhance the chemiluminescence of luminol (B1675438) through the formation of an inclusion complex. nih.govnih.gov
The principle behind these affinity methods is the competitive binding between a guest molecule and luminol for the SBE-β-CD cavity. nih.gov When a guest molecule is introduced into the luminol/SBE-β-CD system, it can displace luminol from the cyclodextrin cavity. nih.gov This displacement leads to a decrease or quenching of the chemiluminescence signal. nih.govnih.gov The extent of this quenching is proportional to the concentration of the guest molecule and the strength of its interaction with SBE-β-CD. nih.gov
This relationship allows for the determination of important binding parameters, such as the binding constant (K) and the stoichiometric ratio of the host-guest complex. nih.govnih.gov For example, a flow-injection chemiluminescence (FI-CL) technique was developed to study the interaction between SBE-β-CD and five therapeutically important phenolic acids. nih.gov The inhibition of the cyclodextrin-luminol chemiluminescence by the phenolic acids allowed for the calculation of their binding constants, which were on the order of 10^7 M^-1, and confirmed a 1:1 stoichiometric ratio for the complexes. nih.gov
Similarly, the host-guest interaction between SBE-β-CD and reserpine (B192253) was investigated using an FI-CL method. nih.gov It was found that reserpine could inhibit the CL intensity of the luminol/SBE-β-CD system, and from this, the binding constant and a 1:1 stoichiometric ratio were determined. nih.gov Molecular docking studies further supported these findings, suggesting that luminol binds to the smaller cavity of SBE-β-CD, while reserpine targets the larger cavity. nih.gov
The table below presents detailed research findings from chemiluminescence-based affinity studies involving SBE-β-CD.
| Guest Molecule | Method | Key Findings | Binding Constant (K) | Stoichiometric Ratio (Host:Guest) | Reference |
| Phenolic Acids (Ferulic acid, Caffeic acid, Gallic acid, Protocatechuic acid, Vanillic acid) | Flow-Injection Chemiluminescence (FI-CL) | Inhibition of cyclodextrin-luminol CL by phenolic acids. | ~10^7 M^-1 | 1:1 | nih.gov |
| Reserpine | Flow-Injection Chemiluminescence (FI-CL) | Inhibition of luminol/SBE-β-CD CL intensity by reserpine. | 7.4 x 10^6 M^-1 | 1:1 | nih.gov |
| Risperidone | Flow-Injection Analysis (FIA) with CL detection | Quenching of SBE-β-CD enhanced luminol CL by risperidone. | 3.4 x 10^4 L mol^-1 | 1:1 | nih.gov |
| Perphenazine | Flow-Injection Chemiluminescence (FI-CL) | Formation of a 1:1 complex with SBE-β-CD, studied through its effect on a luminol CL system. | Not explicitly stated in abstract, but formation constant determined. | 1:1 | researchgate.net |
| Clozapine | Flow-Injection Chemiluminescence | Study of the inclusion interaction with SBE-β-CD. | Not explicitly stated in abstract. | Not explicitly stated in abstract. | frontiersin.org |
These chemiluminescence-based methods have proven to be powerful tools for elucidating the host-guest interactions of SBE-β-CD and have the potential to be reliable alternatives for quantitative studies of binding phenomena. nih.gov
Emerging Research Frontiers and Materials Science Applications of Sulfobutyl Ether Cyclodextrins
Environmental Remediation Research
The application of sulfobutyl ether cyclodextrins in environmental cleanup is a rapidly growing area of research. Their ability to encapsulate pollutants and facilitate their removal from contaminated environments is of particular interest. numberanalytics.comresearchgate.net
Inclusion Complex Formation with Environmental Pollutants
SBE-CDs have shown a strong capability to form stable inclusion complexes with various environmental contaminants. myskinrecipes.com This process involves the encapsulation of the pollutant molecule, or a part of it, within the hydrophobic cavity of the cyclodextrin (B1172386). This complexation can alter the physicochemical properties of the pollutant, often leading to increased water solubility and reduced volatility. frontiersin.orggnest.org
Research has specifically highlighted the effectiveness of SBE-CDs in forming inclusion complexes with persistent organic pollutants that are notoriously difficult to remove from the environment. myskinrecipes.com Notable examples include:
Polycyclic Aromatic Hydrocarbons (PAHs): These are a group of chemicals that are released from burning coal, oil, gasoline, trash, tobacco, and wood. SBE-CDs can encapsulate these hydrophobic molecules, enhancing their solubility in water and facilitating their removal.
Organochlorine Pesticides: This class of compounds, known for their persistence in the environment and tendency to bioaccumulate, can also be complexed by SBE-CDs. myskinrecipes.com Studies have demonstrated the potential of SBE-CDs in formulations designed to improve the properties of pesticides like bentazon. plos.org
The formation of these inclusion complexes is a critical first step in various remediation strategies. researchgate.net
Application in Removal of Contaminants from Aqueous Systems
The enhanced water solubility of pollutants when complexed with SBE-CDs is a key factor in their removal from contaminated water sources. mdpi.comgnest.org By transforming hydrophobic contaminants into more water-soluble forms, SBE-CDs can prevent their precipitation and facilitate their extraction. numberanalytics.com
Several studies have demonstrated the practical application of this principle. For instance, the use of SBE-CDs has been shown to significantly increase the aqueous solubility of various poorly soluble compounds. frontiersin.orgmyskinrecipes.com This property is crucial for developing effective water treatment technologies that can target a broad range of organic pollutants. numberanalytics.com
Supramolecular Assemblies for Remediation
A promising frontier in environmental remediation involves the creation of supramolecular assemblies that combine the encapsulating properties of SBE-CDs with the advantages of other materials. cnr.it A notable example is the development of magnetic hybrid systems. cnr.itcnr.it
In this approach, SBE-CDs are assembled with magnetic nanoparticles, such as iron oxide (Fe3O4). cnr.itcnr.it The resulting magnetic nanohybrids exhibit several advantageous properties:
Enhanced Pollutant Sequestration: The SBE-CD component of the assembly captures pollutants through inclusion complexation.
Magnetic Separability: The magnetic core allows for the easy and efficient removal of the entire assembly—along with the captured pollutants—from the water using an external magnetic field. researchgate.net
Reusability: The ability to recover the magnetic hybrid system opens up the possibility of its regeneration and reuse, making the remediation process more cost-effective and sustainable. researchgate.net
Research has shown that these supramolecular assemblies are effective in removing cationic pollutants like paraquat (B189505) from water, with the primary sequestration mechanism being electrostatic complexation. cnr.it
Catalysis and Reaction Rate Modulation
This compound cyclodextrins are also emerging as valuable tools in the field of catalysis, where they can influence reaction rates and improve the stability and efficiency of catalysts. numberanalytics.commdpi.com
Enzyme Immobilization and Stability Enhancement
Enzymes are highly efficient biological catalysts, but their practical application can be limited by their instability and difficulty in recovery and reuse. SBE-CDs offer a solution by providing a support material for enzyme immobilization. myskinrecipes.com
When enzymes are immobilized on or within a matrix containing SBE-CDs, several benefits can be realized:
Improved Stability: The SBE-CD structure can protect the enzyme from denaturation and degradation, leading to a longer operational lifespan. myskinrecipes.com Research has shown that SBE-CDs can effectively stabilize enzymes like azithromycin. mdpi.com
Enhanced Reusability: Immobilization facilitates the easy separation of the enzyme from the reaction mixture, allowing it to be reused in multiple catalytic cycles. myskinrecipes.com
Controlled Microenvironment: The SBE-CD can create a favorable microenvironment around the enzyme, potentially enhancing its activity and selectivity. Studies have explored the use of SBE-CDs in conjunction with electropolymerized films for creating stable biosensors. canada.ca
Catalytic Activity in Organometallic Reactions
SBE-CDs have demonstrated significant potential as supramolecular carriers in aqueous organometallic catalysis. mdpi.comresearchgate.net This is particularly relevant for biphasic reactions, where the reactants and the catalyst are in different phases (e.g., an organic substrate and a water-soluble catalyst).
The role of SBE-CDs in these systems is multifaceted:
Supramolecular Catalysis (e.g., for Hydrolysis Reactions)
The unique host-guest complexation ability of this compound-β-cyclodextrin allows it to function as a supramolecular catalyst, particularly in accelerating hydrolysis reactions. By encapsulating a substrate molecule, or a part of it, within its hydrophobic cavity, SBE-β-CD can alter the reaction environment, stabilize transition states, and influence reaction kinetics. dntb.gov.uacyclolab.hu The negatively charged this compound groups at the portals of the cyclodextrin cavity can exert electrostatic effects, further modulating catalytic activity. researchgate.net
Research has demonstrated the catalytic or inhibitory effects of SBE-β-CD on the hydrolysis of various compounds. For instance, it has been shown to effectively block the hydrolysis of chloramphenicol (B1208) catalyzed by various ions in aqueous solutions, thereby enhancing its stability. dntb.gov.ua In another study, the inclusion of a trans-merocyanine dye within SBE-β-CD was found to catalyze the hydrolysis of the guest molecule at neutral pH. researchgate.net The catalytic effect is often dependent on the formation of a stable inclusion complex; in cases where a substrate does not bind effectively, SBE-β-CD may show little to no catalytic influence. researchgate.net
Supramolecular assemblies involving SBE-β-CD have been designed as highly efficient catalysts for the dephosphorylation of organophosphates, such as the nerve agent mimic paraoxon. frontiersin.orgscispace.com These systems can achieve enzyme-like rate enhancements, demonstrating the potential of SBE-β-CD in creating sustainable and eco-friendly catalysts. frontiersin.orgscispace.com The introduction of this compound groups onto the cyclodextrin structure has been shown to enhance the catalytic effect on the hydrolysis of certain substrates like benzylpenicillin when compared to native β-cyclodextrin.
Table 1: Examples of SBE-β-CD's Influence on Hydrolysis Reactions
| Substrate | Observed Effect | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Chloramphenicol | Inhibition of hydrolysis | Encapsulation within the cavity blocks access of catalytic ions. | dntb.gov.ua |
| Benzylpenicillin | Enhanced hydrolysis | Substitution with this compound groups enhances catalytic effect compared to native β-CD. | |
| Paraoxon | Accelerated hydrolysis | Formation of a supramolecular assembly that acts as an efficient catalyst. | frontiersin.orgscispace.com |
| trans-Merocyanine Dye | Catalyzed hydrolysis | Weak complexation at neutral pH promotes the hydrolysis of the dye. | researchgate.net |
| 4-Methoxybenzenesulfonyl chloride | Modulated hydrolysis rate | Forms mixed systems with surfactants, altering the reaction kinetics. |
Advanced Materials and Nanotechnology
The distinct physicochemical properties of SBE-β-CD make it an invaluable component in the fabrication of advanced materials and for applications in nanotechnology. scispace.com Its ability to form stable inclusion complexes and its anionic nature are exploited to create novel material architectures with tailored functionalities.
SBE-β-CD is increasingly used to functionalize and stabilize inorganic nanoparticles, creating hybrid materials that combine the properties of both components.
Gold Nanoparticles (AuNPs): Cyclodextrins, including SBE-β-CD, can be grafted onto the surface of gold nanoparticles to serve as stabilizing agents and to enhance their drug-loading capacity. dntb.gov.ua The SBE-β-CD layer provides a hydrophilic shell, improving the nanoparticle's stability in aqueous media, while its internal cavity can encapsulate hydrophobic drug molecules. This dual functionality is advantageous for creating drug delivery systems where the AuNP acts as a core carrier and the cyclodextrin provides the drug-hosting capability.
Iron Oxide Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) are of great interest for applications like magnetic resonance imaging (MRI) and targeted drug delivery. Functionalizing SPIONs with SBE-β-CD enhances their biocompatibility and creates a platform for drug loading. Studies have shown that SBE-β-CD-modified magnetic nanoparticles exhibit high loading and release capacity for hydrophobic drugs like curcumin (B1669340). These functionalized nanoparticles can be guided by an external magnetic field and have shown potential in delivering drugs to cancer cells while being non-toxic themselves. The integration of SBE-β-CD with SPIONs combines the magnetic targeting capability of the iron oxide core with the solubilizing and drug-hosting features of the cyclodextrin.
Polyrotaxanes are supramolecular structures consisting of cyclic molecules, such as SBE-β-CD, threaded onto a linear polymeric axle and trapped by bulky end-groups or "stoppers". These materials exhibit unique properties stemming from the mobility of the rings along the polymer chain.
The inclusion of SBE-β-CD in polyrotaxane structures, often in combination with other cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), enhances the water solubility and biocompatibility of the resulting material. These polyrotaxanes can act as long-circulating carriers in the bloodstream, a desirable feature for drug delivery and diagnostic applications. For example, Gd(III)-modified polyrotaxanes containing SBE-β-CD have been developed as high-relaxivity MRI contrast agents with extended circulation times compared to conventional small-molecule agents. The presence of the sulfonate groups on SBE-β-CD imparts a negative charge to the structure, which can influence its interaction with biological systems and improve water solubility.
SBE-β-CD is a key component in the development of novel functional biopolymers, particularly through its interaction with naturally derived polymers like chitosan (B1678972) and hyaluronic acid. nih.govnih.govresearchgate.net As a polyanionic molecule, SBE-β-CD can interact with polycationic polymers via electrostatic forces to self-assemble into nanoparticles.
A prominent example is the combination of SBE-β-CD with chitosan, a biocompatible and mucoadhesive polysaccharide. The interaction between the negatively charged sulfonate groups of SBE-β-CD and the positively charged amino groups of chitosan leads to the formation of nanoparticles through a process called ionotropic gelation. These nanoparticles serve as effective drug delivery systems, encapsulating a drug molecule within the cyclodextrin cavity while the chitosan matrix provides mucoadhesion and controlled release properties. Such systems have been developed for ophthalmic delivery of drugs like dexamethasone (B1670325) and indomethacin, where they enhance drug solubility, stability, and residence time on the ocular surface. Furthermore, these nanoparticles can be coated with other biopolymers, such as thiolated hyaluronic acid, to further improve their mucoadhesive characteristics.
Bio-imaging and Fluorescent Probe Applications
The ability of SBE-β-CD to form inclusion complexes with fluorescent molecules has opened up new avenues in bio-imaging and the development of fluorescent probes. Encapsulation within the SBE-β-CD cavity can protect fluorescent dyes from the quenching effects of the aqueous environment and modulate their optical properties.
The interaction between SBE-β-CD and fluorescent dyes through host-guest complexation can significantly alter the dye's photophysical properties. When a fluorescent dye is encapsulated within the relatively nonpolar cyclodextrin cavity, it is shielded from water molecules, which can quench fluorescence. This confinement often restricts intramolecular rotations and vibrations, which are non-radiative pathways for the decay of the excited state. As a result, the fluorescence intensity and lifetime of the dye can be substantially enhanced.
For example, the complexation of the dye acridine (B1665455) orange with SBE-β-CD leads to a striking sequential fluorescence "switch off" and "switch on" effect. At low concentrations, SBE-β-CD promotes dye dimerization, quenching fluorescence, while at higher concentrations, it encapsulates monomeric dye molecules, leading to a large fluorescence enhancement. Similarly, the fluorescence of coumarin (B35378) 7 is significantly enhanced upon complexation with SBE-β-CD due to the restriction of non-radiative processes. The strong electrostatic interaction between the anionic sulfobutyl groups and cationic dyes can lead to much stronger binding and more pronounced photophysical changes compared to native β-cyclodextrin. This modulation of fluorescence has been exploited for bio-imaging applications, where the enhanced fluorescence and stability of the dye-cyclodextrin complex lead to better quality images.
Table 2: Modulation of Fluorescent Dye Properties by SBE-β-CD
| Fluorescent Dye | Key Photophysical Change(s) | Underlying Mechanism | Reference(s) |
|---|---|---|---|
| Acridine Orange | Sequential fluorescence quenching and enhancement | Dimer formation at low host concentration (quenching); monomer inclusion at high host concentration (enhancement). | |
| Coumarin 7 | Substantial enhancement in fluorescence yield and lifetime | Confinement in the host cavity restricts non-radiative processes like Twisted Intramolecular Charge Transfer (TICT). | |
| Sanguinarine | Enhanced emission intensity, increased photostability, upward pKa shift | Host-guest interaction modulates excited state parameters; protection from ambient light. | |
| Luminol (B1675438) | Enhanced chemiluminescence (CL) intensity | Formation of a 1:1 complex enhances the CL of luminol. |
Supramolecular Assemblies for Enhanced Fluorescence
The formation of supramolecular assemblies through host-guest interactions between this compound cyclodextrins (SBE-CDs) and fluorescent guest molecules is a significant area of research. These non-covalent interactions can dramatically alter the photophysical properties of the guest molecule, often resulting in a substantial enhancement of its fluorescence. frontiersin.orgnih.govfrontiersin.org This phenomenon stems from the encapsulation of the fluorophore within the hydrophobic cavity of the SBE-CD, which provides a constrained and protected microenvironment. frontiersin.orgnih.govfrontiersin.orgnih.gov
The primary mechanism for this fluorescence enhancement is the restriction of non-radiative decay pathways for the excited state of the guest molecule. frontiersin.orgnih.govfrontiersin.org When a fluorescent molecule is in a bulk solution, its excited state energy can be dissipated through various non-radiative processes, such as molecular vibrations, rotations, and interactions with the solvent, which quenches the fluorescence. Upon inclusion into the SBE-CD cavity, the guest molecule's rotational and vibrational freedom is significantly restricted. frontiersin.orgnih.govfrontiersin.org This confinement minimizes energy loss through these non-radiative channels, leading to a higher probability of the excited state returning to the ground state via the emission of a photon, thus enhancing the fluorescence quantum yield and lifetime. frontiersin.orgnih.govfrontiersin.org
Detailed research on the interaction between various fluorescent dyes and SBE-β-CD has provided quantitative insights into this process. For instance, studies involving the laser dye Coumarin 7 (C7) have demonstrated a considerable enhancement in fluorescence intensity and lifetime upon complexation with SBE-β-CD. frontiersin.orgnih.govfrontiersin.org This is attributed to the hindrance of twisted intramolecular charge transfer (TICT) processes, a common non-radiative decay pathway for many dyes. frontiersin.orgnih.govfrontiersin.org The formation of these tightly bound inclusion complexes is further confirmed by an increase in the rotational correlation time of the dye molecule, indicating its restricted movement within the host cavity. frontiersin.orgfrontiersin.org
The electrostatic interactions between the anionic this compound groups on the cyclodextrin rim and cationic guest molecules can also play a crucial role. frontiersin.orgnih.gov For example, the monocationic form of Coumarin 7 at a low pH exhibits a significantly stronger binding interaction with SBE-β-CD compared to its neutral form, resulting in a more pronounced fluorescence enhancement. frontiersin.orgnih.gov This indicates that both hydrophobic and electrostatic forces contribute to the formation and stability of these fluorescent supramolecular assemblies. frontiersin.org
Furthermore, the encapsulation by SBE-β-CD can protect the fluorophore from external quenchers present in the bulk solution, further contributing to the observed increase in fluorescence intensity and stability. mdpi.com This has been observed with dyes like indocyanine green, where complexation with SBE-β-CD led to a sustained increase in fluorescence by mitigating aggregation-induced autoquenching. nih.gov The formation of these host-guest complexes can modulate the photophysical properties of a wide range of fluorescent probes, making SBE-CDs a valuable tool in the development of advanced fluorescent systems. frontiersin.orgsemanticscholar.org
Research Findings on SBE-β-CD and Fluorescent Dye Interactions
The table below summarizes key findings from studies on the supramolecular assembly of SBE-β-CD with various fluorescent dyes, highlighting the significant enhancement in their photophysical properties.
| Fluorescent Guest | Key Findings | Reference |
| Coumarin 7 (C7) | Substantial enhancement in fluorescence yield and lifetime upon complexation. The binding constant for the monocationic form (pH 3) is ~3 times stronger than the neutral form (pH 7). The rotational correlation time increased from ~240 ps to ~972 ps, confirming the formation of a tightly bound inclusion complex. | frontiersin.orgnih.govfrontiersin.org |
| Indocyanine Green (ICG) | Complexation with SBE-β-CD resulted in a sustained fluorescence increase of over 20 times in PBS. This is attributed to the reduction of aggregation and mitigation of fluorescence autoquenching. | nih.gov |
| Sanguinarine (SG) | The cationic form (SG+) showed a 3-fold higher binding affinity for SBE-β-CD (K = 1.2 × 10⁴ M⁻¹) compared to the neutral form (SGOH, K = 3.9 × 10³ M⁻¹). This interaction led to a significant modulation of the dye's photophysical properties. | rsc.org |
| Risperidone (RISP) | While not a traditional fluorescent dye, its interaction with a luminol-SBE-β-CD chemiluminescence system showed that RISP could quench the enhanced chemiluminescence, indicating the formation of a RISP-SBE-β-CD inclusion complex with a formation constant (K) of 3.4×10⁴ L mol⁻¹. | nih.gov |
Future Directions and Research Opportunities in Sulfobutyl Ether Cyclodextrin Chemistry
Exploration of Novel Sulfobutyl Ether Cyclodextrin (B1172386) Derivatives with Tailored Properties
The future of SBE-CD chemistry lies in the design of new derivatives with precisely tailored properties to meet specific challenges. A primary focus of this research is manipulating the degree of substitution (DS) and the pattern of substitution on the cyclodextrin core. The DS, which is the average number of this compound groups per cyclodextrin molecule, significantly influences the molecule's performance. mdpi.com Research has shown that varying the DS can either increase or decrease the binding affinity for a guest molecule, depending on the guest's specific characteristics. mdpi.com This allows for the fine-tuning of SBE-CDs for selective molecular recognition.
Beyond just the this compound groups, researchers are exploring the introduction of other functional moieties onto the cyclodextrin scaffold to create mixed-derivative or multi-functional SBE-CDs. researchgate.netalfachemic.com Chemical modifications such as amination, esterification, or etherification can introduce groups like alkyl chains or hydroxyalkyl units. researchgate.net These modifications can alter the hydrophobicity, charge, and steric properties of the cyclodextrin, enhancing its interaction with a wider range of guest molecules, including charged compounds. alfachemic.comtesisenred.net For example, creating mixed this compound-alkyl ether cyclodextrin derivatives has been shown to enhance inclusion ability. biosynth.com The goal is to develop a library of SBE-CD derivatives where properties can be selected and combined to achieve a desired outcome, such as improved binding constants or specific release profiles. cyclolab.hu
Another promising area is the synthesis of structurally well-defined SBE-CDs, moving away from the random distribution of substituents that characterizes current commercial products. mdpi.comresearchgate.net Achieving a specific, uniform substitution pattern would allow for a more precise understanding and prediction of host-guest interactions. nih.gov For instance, studies have indicated that substitution reactions can occur at both the C2-OH and C6-OH positions of the glucose units, with the proportion of C2-OH substitution increasing with a higher DS. researchgate.net Synthesizing pure, single-isomer SBE-CDs would represent a significant leap forward, enabling highly specific applications in analytics and materials science.
| Research Focus | Objective | Potential Impact |
| Varying Degree of Substitution (DS) | To optimize binding affinity and selectivity for specific guest molecules. | Customized SBE-CDs for targeted applications in separation sciences and formulation. |
| Mixed-Functional Derivatives | To introduce new functionalities (e.g., different charges, hydrophobicities) onto the SBE-CD structure. | Enhanced interaction with a broader range of guest molecules and development of multi-responsive systems. |
| Structurally Well-Defined Isomers | To synthesize SBE-CDs with a uniform, non-random substitution pattern. | Precise structure-function relationship studies and highly selective molecular recognition. |
Advanced Computational Approaches for Predictive Modeling
The development of novel SBE-CD derivatives is increasingly supported by advanced computational methods that can predict their behavior and guide synthesis efforts. Molecular modeling techniques, including molecular dynamics (MD) simulations and molecular docking, are powerful tools for understanding the intricacies of host-guest inclusion at the atomic level. nih.govnih.gov These simulations provide insights into the energetic landscape of the complexation process, revealing how a guest molecule enters and fits within the cyclodextrin cavity. pharmaexcipients.comconicet.gov.ar
For instance, MD simulations have been used to investigate the inclusion complexes of various compounds with SBE-β-CD, successfully identifying the most stable binding orientations and confirming a 1:1 binding stoichiometry. pharmaexcipients.com These computational results have shown strong agreement with experimental data from techniques like NMR spectroscopy, validating the predictive power of the models. nih.govconicet.gov.ar Researchers have successfully parameterized SBE-CD for use in common force fields (e.g., GLYCAM, GAFF), enabling accurate simulations of its complexes. conicet.gov.ar
Beyond individual complex analysis, machine learning and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the complexation free energies and stability constants for a wide range of guest molecules with SBE-CDs. researchgate.net These models are trained on large datasets of experimentally determined complexation constants. researchgate.net The resulting models can rapidly screen potential guest molecules and predict the solubilizing effect of SBE-CD, thereby prioritizing experimental work and accelerating the development process. researchgate.net The use of methods like Cubist and Random Forest has proven successful in describing complex formation, with low error rates in test set predictions. researchgate.net
| Computational Technique | Application in SBE-CD Research | Key Findings/Benefits |
| Molecular Docking | Predicts the preferred binding orientation of a guest molecule within the SBE-CD cavity. | Identifies key interactions (e.g., hydrophobic, electrostatic) and provides a structural basis for complex formation. pharmaexcipients.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the SBE-CD/guest complex over time in a solvated environment. | Elucidates the stability of the complex, the role of water molecules, and the energetics of inclusion. pharmaexcipients.comconicet.gov.ar |
| QSPR and Machine Learning | Develops predictive models for complexation stability based on molecular descriptors. | Enables high-throughput virtual screening and prediction of SBE-CD performance with new molecules. researchgate.net |
Integration with Emerging Supramolecular Systems and Smart Materials
A significant future direction for SBE-CD chemistry is its integration into larger, functional supramolecular systems and "smart" materials. researchgate.net SBE-CDs are no longer viewed merely as individual host molecules but as versatile building blocks for constructing complex nano-architectures. mdpi.com Their unique properties—a hydrophobic cavity, a hydrophilic exterior, and anionic sulfobutyl groups—make them ideal for this purpose. researchgate.netmdpi.com
SBE-CDs are being used to create stimuli-responsive materials that can react to changes in their environment, such as pH, temperature, or the presence of specific chemicals. e3s-conferences.org The anionic nature of SBE-CD allows it to act as a crosslinker for cationic polymers like chitosan (B1678972), forming nanoparticles through electrostatic interactions. mdpi.com These nanoparticles can encapsulate guest molecules and release them in a controlled manner. mdpi.com The formation of these supramolecular structures can be achieved through non-covalent host-guest interactions or by covalently conjugating SBE-CDs to other molecules. e3s-conferences.org
Furthermore, SBE-CDs are being incorporated into systems like hydrogels, micelles, and hollow spheres. e3s-conferences.org They are also used as components in fabricating more complex hybrid materials, such as intercalating SBE-CD-guest complexes into the structure of layered double hydroxides (LDH). frontiersin.org This creates a composite material with sustained-release properties that can be tuned by adjusting the synthesis conditions. frontiersin.org The integration of SBE-CD with magnetic nanoparticles is another area of exploration, creating assemblies with potential applications in areas like water remediation. researchgate.net These advanced systems leverage the molecular recognition capabilities of SBE-CD within a macroscopic or nanoscopic material, opening up new possibilities in advanced materials and environmental technology. cyclolab.huresearchgate.net
| Supramolecular System | Role of SBE-CD | Potential Application |
| Chitosan Nanoparticles | Anionic crosslinker, forms particles via electrostatic interactions with cationic chitosan. | Controlled drug delivery systems. mdpi.com |
| Layered Double Hydroxide (B78521) (LDH) Hybrids | Intercalated host for guest molecules, forming a layered composite material. | Formulations for the sustained release of active compounds. frontiersin.org |
| Magnetic Nanoparticle Assemblies | Surface modifier and host molecule for capturing target substances. | Water remediation and environmental cleanup. researchgate.net |
| Stimuli-Responsive Hydrogels | Functional component that provides recognition sites and responds to external triggers. | Smart materials for sensing and actuation. e3s-conferences.org |
Sustainable and Eco-Friendly Synthesis and Application Methodologies
As with all areas of chemistry, there is a growing emphasis on developing sustainable and eco-friendly approaches for the synthesis and application of SBE-CDs. Research is underway to optimize the synthesis process to make it more efficient and environmentally benign. A key method for preparing SBE-β-CD involves the reaction of β-cyclodextrin with 1,4-butane sultone in an alkaline solution. researchgate.net Future optimizations will likely focus on reducing solvent use, minimizing waste, and using catalysts that are more environmentally friendly.
On the application side, SBE-CDs are being explored as key components in green chemistry processes. One notable example is their use as stabilizers in the eco-friendly synthesis of nanoparticles. For instance, SBE-β-CD has been used as a stabilizing agent in the aqueous, neutral pH synthesis of silver nanoparticles (AgNPs). researchgate.net In this process, the SBE-β-CD molecules surround the nanoparticles, preventing their aggregation and enhancing their stability in solution without the need for harsh chemicals. researchgate.net
The inherent properties of SBE-CDs, such as their biocompatibility and origin from starch (a renewable resource), position them well for use in sustainable technologies. tesisenred.netresearchgate.net Their application in water remediation to form inclusion complexes with pollutants is a prime example of their environmental utility. researchgate.net Future research will likely expand on these applications, exploring the use of SBE-CD-based materials for capturing and removing a wider range of environmental contaminants. The development of recyclable SBE-CD-based systems would further enhance their sustainability profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
